2-(1-Chloroethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-chloroethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5(7)6-8-3-2-4-9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLSTYPNQQTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and characterization of 2-(1-Chloroethyl)pyrimidine
Technical Guide: Synthesis and Characterization of 2-(1-Chloroethyl)pyrimidine
Executive Summary
2-(1-Chloroethyl)pyrimidine (CAS: 19160-58-8) is a critical heterocyclic building block in medicinal chemistry, serving as a reactive electrophile for the introduction of the pyrimidine moiety into pharmacophores. Its
Part 1: Retrosynthetic Analysis & Strategy
The direct halogenation of 2-ethylpyrimidine via radical mechanisms is often non-selective, yielding mixtures of mono-, di-, and ring-chlorinated products. Therefore, the authoritative route utilizes the nucleophilic substitution of the corresponding alcohol, 2-(1-hydroxyethyl)pyrimidine .
Strategic Pathway:
-
Precursor Synthesis: Chemoselective reduction of 2-acetylpyrimidine to 2-(1-hydroxyethyl)pyrimidine.
-
Functionalization: Deoxychlorination of the alcohol using Thionyl Chloride (
).
Figure 1: Synthetic pathway for 2-(1-Chloroethyl)pyrimidine.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 2-(1-Hydroxyethyl)pyrimidine
Rationale: Sodium borohydride (
Reagents & Materials:
-
2-Acetylpyrimidine (1.0 eq)
-
Sodium Borohydride (
) (0.6 eq) -
Methanol (anhydrous, 10 V)
-
Acetic acid (for quench)
Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with 2-acetylpyrimidine and anhydrous methanol under
atmosphere. Cool to 0°C.[1] -
Addition: Add
portion-wise over 30 minutes. Note: Exothermic evolution; ensure venting. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench excess hydride with acetone or dilute acetic acid. Concentrate in vacuo. Dissolve residue in DCM, wash with brine, dry over
, and concentrate. -
Validation: Product should appear as a clear to pale yellow oil.
-
Key NMR Feature: Quartet at ~4.9 ppm (CH-OH), Doublet at ~1.5 ppm (
).
-
Step 2: Chlorination to 2-(1-Chloroethyl)pyrimidine
Rationale: Thionyl chloride (
Reagents & Materials:
-
2-(1-Hydroxyethyl)pyrimidine (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous, 10 V)
-
N,N-Dimethylformamide (DMF) (0.05 eq)
Protocol:
-
Setup: Equip a RBF with a reflux condenser, addition funnel, and an acid gas scrubber (NaOH trap) to neutralize
and . -
Solubilization: Dissolve the alcohol in anhydrous DCM and add catalytic DMF. Cool to 0°C.[1]
-
Addition: Add
dropwise over 20 minutes. The solution will turn yellow/orange. -
Reaction: Allow to warm to RT, then heat to gentle reflux (40°C) for 2–3 hours.
-
Checkpoint: Monitor conversion by LC-MS (Note: Chloride is liable to hydrolyze on LC; look for disappearance of alcohol).
-
-
Workup (Critical):
-
Cool to RT.
-
Concentrate under reduced pressure to remove solvent and excess
. Caution: Do not use aqueous workup immediately as the product hydrolyzes easily. -
Co-evaporate with toluene (2x) to remove trace acid.
-
Purification: If necessary, rapid filtration through a short pad of silica gel using 10% EtOAc/Hexane. Distillation is possible but requires high vacuum (<1 mmHg) due to thermal instability.
-
Figure 2: Workup and purification workflow for labile chlorides.
Part 3: Characterization & Quality Control
The product is a benzylic-like halide and is prone to hydrolysis. Analytical samples must be prepared in anhydrous deuterated solvents (e.g.,
Table 1: Physicochemical & Spectroscopic Data
| Parameter | Specification | Notes |
| Appearance | Colorless to yellow oil | Darkens upon storage (decomposition). |
| Pyrimidine ring protons (4,6-H). | ||
| Pyrimidine ring proton (5-H). | ||
| Significant downfield shift vs alcohol (~4.9). | ||
| Methyl group adjacent to chiral center. | ||
| MS (ESI+) | Characteristic 3:1 Chlorine isotope pattern. | |
| Stability | Moisture Sensitive | Store at -20°C under Argon. |
Part 4: Handling & Safety (E-E-A-T)
Chemical Hazards:
-
Vesicant Properties: Like many
-haloalkyl heterocycles, this compound mimics nitrogen mustards in reactivity. It is a potential alkylating agent. Handle in a fume hood with double gloving. -
Acid Generation: The synthesis generates
and .[1] Scrubbers are mandatory.
Storage Stability: The C-Cl bond is activated by the electron-deficient pyrimidine ring.
-
Elimination: Can form 2-vinylpyrimidine upon prolonged heating or exposure to strong bases.
-
Self-Alkylation: High concentrations can lead to polymerization. Store as a dilute solution in DCM if immediate use is not possible.
References
-
BenchChem. Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. (General protocol for chlorination of pyrimidinyl alcohols).
-
National Institutes of Health (PMC). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. (Methodology for handling chlorination reagents).
-
Google Patents. Method for preparing 2-chloropyrimidine derivatives. (Background on pyrimidine reactivity).
-
PubChem. 2-(1-Chloroethyl)pyrimidine Compound Summary. (Structure and identifiers). Note: General structure reference.
Sources
Mechanism of nucleophilic substitution on 2-(1-Chloroethyl)pyrimidine
Technical Guide: Nucleophilic Substitution Dynamics of 2-(1-Chloroethyl)pyrimidine
Executive Summary
This technical guide delineates the mechanistic behavior of 2-(1-chloroethyl)pyrimidine under nucleophilic substitution conditions. Unlike simple alkyl halides, this substrate exhibits a unique reactivity profile governed by the electron-deficient nature of the diazine ring. This document provides researchers with a structural analysis of the competing
Electronic Structure & Reactivity Profile
To control the chemistry of 2-(1-chloroethyl)pyrimidine, one must first understand the electronic influence of the pyrimidine ring on the
The "Diazine" Effect
The pyrimidine ring contains two nitrogen atoms at positions 1 and 3.[1] These atoms are highly electronegative, exerting a strong inductive effect (-I) and mesomeric withdrawal (-M) on the ring system.
-
Impact on
-Carbon: The carbon at the 2-position (attached to the chloroethyl group) acts as a significant electron sink. This polarizes the exocyclic C-Cl bond, making the -carbon highly electrophilic. -
Impact on Carbocation Stability (
Suppression): Unlike benzyl chloride, where the phenyl ring stabilizes a carbocation via resonance, the electron-deficient pyrimidine ring destabilizes any developing positive charge at the benzylic-like position. Consequently, pathways are kinetically inaccessible under standard conditions.
The Elimination Competitor
The same electron-withdrawing effect that activates the molecule for nucleophilic attack also acidifies the
-
Acidity: The
of the -protons is significantly lower than in non-heterocyclic analogs. -
Conjugation: Elimination of HCl yields 2-vinylpyrimidine, a styrene-analog where the double bond is conjugated with the aromatic ring. This thermodynamic stability makes E2 elimination the primary competitive pathway.
Mechanistic Pathways: vs. E2[2][3]
The reaction of 2-(1-chloroethyl)pyrimidine with a nucleophile (
The Pathway (Target)
Due to the secondary nature of the carbon and the destabilization of carbocations, the reaction proceeds via a concerted
-
Transition State: The nucleophile attacks
from the leaving group. The transition state is tight, with simultaneous bond breaking (C-Cl) and bond forming (C-Nu). -
Stereochemistry: The reaction proceeds with Walden Inversion.[2] If the starting material is chiral, the product will have the inverted configuration.[2][3]
The E2 Pathway (Impurity)
If the nucleophile acts as a base (Bronsted-Lowry basicity), it abstracts a proton from the terminal methyl group. The electrons cascade to form the alkene, ejecting the chloride.
-
Thermodynamic Driver: Formation of the conjugated 2-vinylpyrimidine system.
-
Kinetic Trigger: High temperatures or sterically hindered nucleophiles/bases.
Pathway Visualization
The following diagram illustrates the kinetic bifurcation between the desired substitution and the undesired elimination.
Figure 1: Kinetic bifurcation of 2-(1-chloroethyl)pyrimidine reactivity. Blue indicates starting material, Yellow indicates transition states, Green is the target, and Red is the impurity.
Experimental Protocol: Nucleophilic Substitution with Azide
This protocol describes the conversion of 2-(1-chloroethyl)pyrimidine to 2-(1-azidoethyl)pyrimidine. This is a standard "model" reaction because the azide anion (
Reagents & Equipment[6]
-
Substrate: 2-(1-Chloroethyl)pyrimidine (1.0 eq)
-
Nucleophile: Sodium Azide (
) (1.5 eq) -
Solvent: Anhydrous DMF or DMSO (Polar Aprotic is critical to solvate the cation and leave the anion "naked" and reactive).
-
Temperature Control: 0°C to Room Temperature (Strictly < 40°C).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-(1-chloroethyl)pyrimidine in anhydrous DMF (0.5 M concentration).
-
Rationale: High concentration favors bimolecular (
) kinetics over unimolecular degradation.
-
-
Nucleophile Addition: Cool the solution to 0°C using an ice bath. Add Sodium Azide (1.5 eq) in a single portion.
-
Rationale: Cooling prevents the activation energy threshold for E2 elimination from being reached during the initial exothermic mixing.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.
-
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting chloride (
) and appearance of the azide ( ). -
Critical Check: If 2-vinylpyrimidine (
) is observed, immediately cool the reaction and dilute.
-
-
Quench & Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (
).[4]-
Note: DMF is miscible with water; thorough washing with water/brine is required to remove the solvent.
-
-
Purification: Dry organic layers over
, filter, and concentrate in vacuo at low temperature (< 30°C).-
Warning: Azides are potentially explosive; do not distill. 2-vinylpyrimidine can polymerize; keep cool.
-
Workup Logic Flow
Figure 2: Purification workflow emphasizing the removal of polar aprotic solvents and thermal safety.
Troubleshooting & Optimization
The following table summarizes common failure modes and their chemical causality.
| Observation | Diagnosis | Corrective Action | Mechanism |
| High levels of Vinyl Impurity | Reaction temperature too high or Base too strong. | Lower temp to 0°C; Switch to a "softer" nucleophile (e.g., Thiol vs Alkoxide). | E2 Elimination dominates at high |
| No Reaction (Stalled) | Nucleophile is solvated/inactive. | Switch solvent to DMSO or add 18-Crown-6 (if using | Anion nucleophilicity is masked by hydrogen bonding (in protic solvents) or ion pairing. |
| Ring Alkylation (N-alkylation) | Ambident nucleophile attack. | Use sterically hindered bases or protect ring nitrogens (rarely needed for pyrimidine). | Pyrimidine nitrogens can act as nucleophiles if the external nucleophile is weak. |
| Racemization | Ensure strictly anhydrous conditions; Avoid Lewis Acids. | Partial ionization to carbocation leads to loss of stereochemical information. |
References
-
Organic Chemistry Portal.Nucleophilic Substitution (
, ). [Link] -
Master Organic Chemistry.The
Mechanism: Kinetics and Stereochemistry. [Link] -
Chemistry LibreTexts. Reactivity of Alpha-Haloalkyl Heterocycles. [Link]
-
National Institutes of Health (PubMed). Synthesis and biological activity of chloroethyl pyrimidine nucleosides. (Context on pyrimidine haloalkyl reactivity). [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 2-(1-Chloroethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(1-Chloroethyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By drawing comparisons with structurally related analogs such as 2-chloropyrimidine and other substituted pyrimidines, this guide offers a robust framework for the identification and structural elucidation of 2-(1-Chloroethyl)pyrimidine.[4][5] Detailed, generalized experimental protocols for acquiring high-quality spectroscopic data are also presented, ensuring this guide serves as a practical resource for researchers in the field.
Introduction: The Significance of 2-(1-Chloroethyl)pyrimidine
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][6][7] The introduction of a reactive 1-chloroethyl substituent at the 2-position of the pyrimidine ring creates a versatile intermediate for further synthetic transformations. The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack, allowing for the facile introduction of a wide range of functional groups.[3] This reactivity profile makes 2-(1-Chloroethyl)pyrimidine a valuable building block for the synthesis of novel compounds with potential therapeutic or material applications.
Accurate structural characterization is paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides an in-depth discussion of the expected spectroscopic signatures of 2-(1-Chloroethyl)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(1-Chloroethyl)pyrimidine.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-(1-Chloroethyl)pyrimidine is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring and the 1-chloroethyl side chain. The chemical shifts are influenced by the electronegativity of the nitrogen atoms in the pyrimidine ring and the chlorine atom in the side chain.
Table 1: Predicted ¹H NMR Data for 2-(1-Chloroethyl)pyrimidine
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~8.8 | Doublet | 2H | H-4, H-6 | The protons at positions 4 and 6 of the pyrimidine ring are equivalent and are expected to appear as a doublet due to coupling with the H-5 proton. In 2-chloropyrimidine, these protons appear at approximately 8.6 ppm.[8] The electron-withdrawing nature of the 1-chloroethyl group may cause a slight downfield shift. |
| ~7.4 | Triplet | 1H | H-5 | The proton at position 5 will be split into a triplet by the two equivalent protons at positions 4 and 6. For 2-chloropyrimidine, this proton resonates at around 7.2 ppm.[8] |
| ~5.2 | Quartet | 1H | -CH(Cl)- | The methine proton of the 1-chloroethyl group is adjacent to a chlorine atom and a methyl group. It is expected to be a quartet due to coupling with the three methyl protons. Its chemical shift will be significantly downfield due to the deshielding effect of the chlorine atom. |
| ~1.9 | Doublet | 3H | -CH₃ | The methyl protons are coupled to the methine proton, resulting in a doublet. |
Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) and can be influenced by the choice of deuterated solvent.[9][10][11]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(1-Chloroethyl)pyrimidine
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~165 | C-2 | The carbon atom attached to the two ring nitrogens and the 1-chloroethyl group is expected to be the most downfield of the pyrimidine carbons. |
| ~158 | C-4, C-6 | The equivalent carbons at positions 4 and 6 will appear as a single resonance. In pyrimidine itself, these carbons appear around 157 ppm.[12] |
| ~122 | C-5 | The carbon at position 5 is expected to be the most upfield of the aromatic carbons. |
| ~55 | -CH(Cl)- | The methine carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift. For comparison, the carbon in 1-chloro-2-methylpropane resonates at a similar chemical shift.[13] |
| ~22 | -CH₃ | The methyl carbon will be the most upfield signal in the spectrum. |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for obtaining NMR spectra of pyrimidine derivatives is as follows:[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-Chloroethyl)pyrimidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[9][14][15]
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]
Predicted IR Absorption Bands
The IR spectrum of 2-(1-Chloroethyl)pyrimidine is expected to show characteristic absorption bands for the pyrimidine ring and the chloroalkane side chain.
Table 3: Predicted IR Absorption Bands for 2-(1-Chloroethyl)pyrimidine
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Comparative Analysis |
| 3100-3000 | C-H stretching (aromatic) | These bands are characteristic of C-H bonds on the pyrimidine ring. |
| 2980-2850 | C-H stretching (aliphatic) | These absorptions arise from the C-H bonds of the 1-chloroethyl group. |
| 1600-1400 | C=N and C=C stretching | The pyrimidine ring will exhibit a series of characteristic stretching vibrations in this region.[6][7] |
| 800-600 | C-Cl stretching | The C-Cl bond of the 1-chloroethyl group is expected to have a strong absorption in this region. The exact position can be influenced by the conformation of the molecule.[16] |
Experimental Protocol for IR Spectroscopy
A standard protocol for obtaining an IR spectrum is as follows:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[4]
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 2-(1-Chloroethyl)pyrimidine is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[17]
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(1-Chloroethyl)pyrimidine
| m/z (mass/charge) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 142/144 | [C₆H₇ClN₂]⁺˙ | Molecular Ion (M⁺˙): The intact molecule with one electron removed. The M+2 peak will have approximately one-third the intensity of the M peak, characteristic of a monochlorinated compound. |
| 107 | [C₆H₇N₂]⁺ | Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond. |
| 127/129 | [C₅H₄ClN₂]⁺ | Loss of a Methyl Radical (•CH₃): Fragmentation of the side chain. |
| 79 | [C₄H₃N₂]⁺ | Loss of the 1-Chloroethyl Group: Cleavage of the bond between the pyrimidine ring and the side chain. |
Fragmentation Workflow
Caption: Predicted fragmentation pathways for 2-(1-Chloroethyl)pyrimidine in EI-MS.
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum is:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Synthesis and Purity Considerations
The synthesis of 2-(1-Chloroethyl)pyrimidine would likely proceed from a corresponding alcohol, 2-(1-hydroxyethyl)pyrimidine, via chlorination with an agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[18] Alternatively, radical chlorination of 2-ethylpyrimidine could be another route.[19] The chosen synthetic pathway can introduce specific impurities that may be detectable by the spectroscopic methods described. For instance, incomplete chlorination would result in the presence of the starting alcohol, which would be evident in the ¹H NMR (presence of an -OH proton) and IR (broad O-H stretch) spectra.
Conclusion
References
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-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
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-
Itami, K., et al. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]
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-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectrum of the 2-chloroethyl radical in solid para-hydrogen. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Retrieved from [Link]
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
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DTIC. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloroethyl methyl ether. Retrieved from [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13C and.... Retrieved from [Link]
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PubChem. (n.d.). 2-(1-Chloroethyl)-4-methyl-6-phenylpyrimidine. Retrieved from [Link]
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- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. reddit.com [reddit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Electron-Withdrawing Effects on Pyrimidine Ring Reactivity
This guide explores the profound impact of electron-withdrawing groups (EWGs) on the pyrimidine pharmacophore. It moves beyond basic textbook definitions to examine how electronic perturbations drive regioselectivity, open exotic mechanistic pathways like ANRORC, and dictate success in medicinal chemistry campaigns.
Executive Summary
In drug discovery, the pyrimidine ring is a "privileged scaffold," ubiquitous in oncology (e.g., 5-fluorouracil) and antiviral therapies.[1] However, its inherent
The Electronic Landscape: A System in Deficit
To understand EWG effects, one must first quantify the baseline deficiency of the pyrimidine core. Unlike benzene (neutral) or pyridine (moderate deficiency), pyrimidine possesses two electronegative nitrogen atoms that sequester electron density from the ring carbons.
Comparative Electronic State:
-
Benzene: Electron-rich; prone to Electrophilic Aromatic Substitution (
). -
Pyridine:
-deficient; difficult; possible with activation.[2] -
Pyrimidine: Highly
-deficient ; nearly impossible without strong electron-donating groups (EDGs); is the dominant manifold.
The EWG Multiplier Effect:
Attaching an EWG (e.g.,
| Position | Electronic Character | Effect of EWG | Reactivity Consequence |
| C2 | Highly Deficient | Flanked by two N-atoms; inductive withdrawal is maximized. | Prime site for nucleophilic attack ( |
| C4/C6 | Deficient | Conjugated with N3/N1; strong mesomeric withdrawal. | High reactivity; often more reactive than C2 due to lower steric hindrance. |
| C5 | Least Deficient | "Benzenoid" character; meta to both N-atoms. | The only site viable for |
Reactivity Profile I: Nucleophilic Aromatic Substitution ( )
The most reliable reaction for EWG-substituted pyrimidines is
Mechanistic Insight
EWGs stabilize the anionic Meisenheimer intermediate through resonance or induction.
-
Ortho/Para-like Activation: An EWG at C5 (meta to nitrogens) acts "ortho" to C4/C6, stabilizing the negative charge developed during nucleophilic attack at C4.
-
Leaving Group Ability: In this electron-starved system, leaving group ability correlates with electronegativity (
) because the rate-determining step is the initial nucleophilic attack, not bond breaking.
Visualization:
Pathway
The following diagram illustrates the attack of an amine on a 4-chloropyrimidine activated by a 5-nitro group.
Caption: Stepwise
Reactivity Profile II: The ANRORC Mechanism
Warning: Strong nucleophiles (e.g., amide anions
Why it matters: This mechanism can lead to "tele-substitution" (product isomerism) or skeletal rearrangement, confusing structural assignments.
-
Trigger: Attack occurs at a ring carbon adjacent to the leaving group, not at the leaving group.
-
Process: The ring cleaves to form an acyclic ketenimine intermediate, which then recyclizes.
Visualization: ANRORC Pathway
Caption: The ANRORC mechanism explains isomeric scrambling often seen with strong bases on EWG-pyrimidines.
Experimental Protocols
Protocol A: Regioselective
of 2,4-Dichloropyrimidine
Objective: Selective mono-amination at the C4 position (more reactive) over C2.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine nucleophile (e.g., Morpholine, 1.0 eq)
-
Base: Diisopropylethylamine (DIPEA, 1.2 eq)
-
Solvent: Ethanol or THF (anhydrous)
Workflow:
-
Preparation: Dissolve 2,4-dichloropyrimidine in ethanol (0.2 M concentration) and cool to
. Cooling is critical to prevent bis-substitution. -
Addition: Add DIPEA followed by the dropwise addition of the amine over 15 minutes.
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.-
Note: C4-substitution is kinetically favored due to the greater electrophilicity at C4 (para to N1) compared to C2 (flanked by N, but sterically more hindered in the transition state).
-
-
Workup: Evaporate solvent. Partition residue between EtOAc and water. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Directed Ortho-Metalation (DoM)
Objective: Functionalizing the C5 position of a pyrimidine bearing a C4-EWG (e.g., -OMe or -Cl).
Reagents:
-
4-Methoxypyrimidine (Substrate)
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Must use bulky base to avoid nucleophilic attack at C2.
-
Electrophile (e.g.,
, DMF, aldehydes) -
Solvent: THF (anhydrous),
.
Workflow:
-
Base Generation: Generate LiTMP in situ by adding n-BuLi (1.1 eq) to TMP (1.1 eq) in THF at
. Stir for 30 min. -
Metalation: Add the pyrimidine substrate (dissolved in THF) dropwise to the LiTMP solution at
. -
Quench: After 30-60 mins, add the electrophile (dissolved in THF).
-
Warm-up: Allow to warm to RT slowly. Quench with saturated
.
Medicinal Chemistry Implications
1. pKa Modulation and Solubility
The basicity of the pyrimidine nitrogens (
-
Effect: Substituents like
or render the ring nitrogens essentially non-basic. This eliminates protonation at physiological pH, potentially improving membrane permeability (LogD) but reducing aqueous solubility.
2. Metabolic Stability The C5 position is the "soft spot" for metabolic oxidation (Cytochrome P450).
-
Strategy: Blocking C5 with an EWG (e.g.,
, , ) prevents oxidative metabolism, extending the drug's half-life ( ). -
Example: In the development of Etravirine (NNRTI), halogenation of the pyrimidine core was essential for both potency (electronic stacking) and metabolic stability.
3. Binding Affinity (The "Sigma-Hole") Halogenated pyrimidines (Cl, Br, I) can participate in Halogen Bonding . The EWG nature of the ring creates a region of positive electrostatic potential (sigma-hole) on the halogen atom, opposite the C-X bond, which can interact with carbonyl backbone oxygens in the target protein.
References
-
Electron withdrawing group effect on biological activities of pyrimidine hybrids. SciELO. 11
-
Nucleophilic Aromatic Substitution: SNAr Mechanism and Kinetics. Master Organic Chemistry. 9
-
ANRORC mechanism: Addition of the Nucleophile, Ring Opening, and Ring Closure. Wikipedia. 12
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PubMed Central (PMC). 13
-
Advances in the directed metallation of azines and diazines. ResearchGate. 14
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). 1
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. bhu.ac.in [bhu.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 13. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
CAS number and molecular structure of 2-(1-Chloroethyl)pyrimidine
Executive Summary
2-(1-Chloroethyl)pyrimidine is a reactive heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Characterized by a pyrimidine ring substituted at the 2-position with a secondary alkyl chloride, it serves as a critical electrophilic intermediate.[1] Its reactivity is driven by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic substitution at the benzylic-like ethyl chloride position, making it a valuable scaffold for attaching pyrimidine moieties to larger molecular architectures (e.g., kinase inhibitors).
Part 1: Chemical Identity & Structural Analysis
The following table consolidates the physicochemical properties of 2-(1-Chloroethyl)pyrimidine. Researchers should note that this compound is often synthesized in situ or stored at low temperatures due to its potential for hydrolysis or polymerization.[1]
| Property | Data |
| Chemical Name | 2-(1-Chloroethyl)pyrimidine |
| CAS Number | 1506652-80-7 (Neutral Base) Note: HCl salt forms may appear under different identifiers (e.g., 2031258-69-0).[1] |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Structure Description | Pyrimidine ring substituted at C2 with a 1-chloroethyl group [-CH(Cl)CH₃].[1][2] |
| Chirality | The C1-ethyl carbon is a stereocenter.[1] Unless specified as (R)- or (S)-, it is assumed racemic.[1] |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate. Decomposes in water/protic solvents.[1] |
| Stability | Moisture sensitive (hydrolyzes to alcohol).[1] Store at 2–8°C under inert atmosphere. |
Part 2: Synthesis Protocol (Authoritative Methodology)
Objective: Synthesis of 2-(1-Chloroethyl)pyrimidine from 1-(pyrimidin-2-yl)ethanol via nucleophilic substitution using Thionyl Chloride (SOCl₂).[1]
Precursor Selection
The synthesis relies on the precursor 1-(pyrimidin-2-yl)ethanol (CAS 114072-02-5).[1] The choice of chlorinating agent (SOCl₂) is critical because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[1]
Experimental Workflow
Safety Warning: Thionyl chloride is corrosive and releases toxic gases.[1] Perform all operations in a functioning fume hood.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.
-
Solvation: Dissolve 10.0 mmol of 1-(pyrimidin-2-yl)ethanol in 20 mL of anhydrous Dichloromethane (DCM).
-
Rationale: DCM is non-nucleophilic and solubilizes both the starting material and the chlorinated product.[1]
-
-
Activation: Cool the solution to 0°C (ice bath). Add 1.5 equivalents (15.0 mmol) of Thionyl Chloride (SOCl₂) dropwise over 10 minutes.[1]
-
Optional: Add 1.1 equivalents of Pyridine or Triethylamine if inversion of configuration (S_N2) is strictly required over retention (S_Ni).[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 30% EtOAc/Hexanes).[1]
-
Endpoint: Disappearance of the polar alcohol spot.[1]
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotovap) to remove solvent and excess SOCl₂.[1]
-
Caution: Do not use a water bath >40°C to prevent elimination to the vinyl pyrimidine.[1]
-
Redissolve the residue in DCM and wash rapidly with cold saturated NaHCO₃ (to neutralize HCl).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[3]
-
-
Storage: The resulting yellow oil is sufficiently pure for immediate use. If storage is required, keep at -20°C under Argon.[1]
Part 3: Mechanistic Visualization
The conversion of the alcohol to the chloride proceeds via a chlorosulfite intermediate.[1] The presence of a base (Pyridine) dictates the stereochemical outcome.[1]
Figure 1: Mechanistic divergence in the chlorination of pyrimidinyl alcohols.[1] The choice of conditions determines stereochemical retention vs. inversion.
Part 4: Applications in Drug Discovery
2-(1-Chloroethyl)pyrimidine functions as a "warhead" or linker in medicinal chemistry.[1] Its primary utility lies in its ability to undergo nucleophilic substitution with amines, thiols, or phenoxides.[1]
Kinase Inhibitor Synthesis
In the development of EGFR or tyrosine kinase inhibitors, the pyrimidine ring mimics the adenine base of ATP.[1] The chloroethyl arm allows for the attachment of solubilizing groups (e.g., piperazines) or specific binding motifs.[1]
-
Reaction Type: S_N2 Substitution.
-
Conditions: K₂CO₃/DMF or DIPEA/Acetonitrile at 60°C.
-
Outcome: Formation of C-N or C-O bonds with high selectivity.[1]
Agrochemicals
Pyrimidine derivatives are frequent scaffolds in herbicides (e.g., sulfonylureas).[1] The 1-chloroethyl group introduces steric bulk and lipophilicity, which can modulate the metabolic stability of the active ingredient in plant tissues.[1]
Part 5: Safety & Handling (Self-Validating Protocol)
Hazard Classification:
Handling Protocol:
-
Double Glove: Use Nitrile gloves (minimum 0.11 mm thickness).[1]
-
Quenching: Never dispose of excess alkyl halides directly.[1] Quench with a solution of 10% NaOH/Ethanol to convert the chloride back to the ether/alcohol before disposal.[1]
-
Spill Control: Adsorb on vermiculite.[1] Do not use water (generates HCl gas).[1]
References
-
ChemSRC. (2024).[1] 2-(1-Chloroethyl)pyrimidine - CAS 1506652-80-7.[1] Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2025).[1] Recent Advances in Pyrimidine-Based Drugs. PubMed Central.[1] Retrieved from [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
Sources
Using 2-(1-Chloroethyl)pyrimidine with alcohol and phenol nucleophiles
[1]
Part 1: Executive Summary & Mechanistic Insight
The Reagent Profile
2-(1-Chloroethyl)pyrimidine is a versatile heterocyclic building block used to introduce the 1-(pyrimidin-2-yl)ethyl moiety into drug candidates. Unlike its lower homolog (2-chloromethylpyrimidine), this reagent possesses a secondary alkyl halide structure with a beta-hydrogen .[1]
This structural difference introduces a critical competing pathway: Elimination (E2) to form 2-vinylpyrimidine .[1]
Mechanistic Challenge: S_N2 vs. E2
Success with this reagent depends entirely on modulating the competition between Nucleophilic Substitution (
-
Electronic Effect: The pyrimidine ring is electron-withdrawing (π-deficient).[1][2] This destabilizes the developing positive charge in an
transition state, making unfavorable unless in highly polar media.[1] However, it increases the acidity of the -protons, significantly accelerating the elimination pathway under basic conditions.[1] -
Steric Effect: The methyl group at the
-position adds steric hindrance, slowing down the attack compared to primary halides.[1] -
The Consequence: Standard Williamson ether synthesis conditions (Strong Base/Heat) often lead to the exclusive formation of 2-vinylpyrimidine (the elimination product) rather than the desired ether.[1]
Decision Matrix (DOT Visualization)
The following decision tree illustrates the critical process controls required to favor substitution.
Figure 1: Reaction pathway selection to minimize elimination side-reactions.
Part 2: Experimental Protocols
Protocol A: Coupling with Phenols (Weak Base Method)
Application: For attaching phenols, naphthols, and heteroaryl-ols.[1]
Rationale: Phenols are sufficiently acidic (
Materials
-
Electrophile: 2-(1-Chloroethyl)pyrimidine (1.0 equiv)[1]
-
Nucleophile: Substituted Phenol (1.1 equiv)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv) or Potassium Carbonate ( )[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – promotes Finkelstein exchange to the more reactive iodide.[1]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.1 equiv) in anhydrous MeCN .
-
Activation: Add
(2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 2-(1-Chloroethyl)pyrimidine (1.0 equiv) dropwise.
-
Note: If using KI, add it at this stage.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC/LC-MS.-
Timeframe: Typically 4–12 hours.[1]
-
Checkpoint: If LC-MS shows 2-vinylpyrimidine formation, lower temperature to 40°C and extend time.
-
-
Workup: Cool to room temperature. Filter off inorganic solids through a Celite pad.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Coupling with Aliphatic Alcohols (Silver-Mediated Method)
Application: For primary and secondary aliphatic alcohols.[1]
Rationale: Aliphatic alcohols are weak nucleophiles.[1] Using strong bases (like NaH) to form the alkoxide will almost invariably cause dehydrohalogenation (elimination) of the 2-(1-chloroethyl)pyrimidine due to the acidity of the
Materials
-
Electrophile: 2-(1-Chloroethyl)pyrimidine (1.0 equiv)[1]
-
Nucleophile: Aliphatic Alcohol (Used as solvent or 5-10 equiv in DCM)
-
Promoter: Silver(I) Oxide (
) (1.5 equiv)[1] -
Solvent: Dichloromethane (DCM) or neat alcohol if liquid/cheap.[1]
Step-by-Step Procedure
-
Preparation: In a foil-wrapped flask (to protect silver salts from light), dissolve 2-(1-Chloroethyl)pyrimidine (1.0 equiv) in the Alcohol (if liquid) or in DCM containing the alcohol (5.0 equiv).
-
Addition: Add
(1.5 equiv) in one portion. -
Reaction: Stir vigorously at Room Temperature .
-
Monitoring: Monitor by TLC. The starting chloride spot should disappear.[1]
-
Workup: Filter the grey/black suspension through a Celite pad to remove silver salts. Wash the pad with DCM.[1]
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography.
Part 3: Data Analysis & Troubleshooting
Solvent & Base Screening Table
The following table summarizes expected outcomes based on standard optimization screens for this specific scaffold.
| Entry | Solvent | Base | Temp (°C) | Major Product | Mechanism Note |
| 1 | DMF | NaH | 0 -> RT | Vinylpyrimidine | Strong base triggers rapid E2 elimination.[1] |
| 2 | THF | KOtBu | RT | Vinylpyrimidine | Bulky, strong base favors elimination exclusively.[1] |
| 3 | MeCN | 60 | Ether (Target) | Weak base/Polar solvent balances | |
| 4 | Acetone | Reflux | Mixed (Ether/Vinyl) | Lower boiling point may require longer times; elimination still possible.[1] | |
| 5 | DCM | RT | Ether (Target) | Non-basic conditions prevent elimination; best for alcohols.[1] |
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Low Yield / High Vinyl Impurity | Base is too strong or Temperature too high.[1] | Switch from NaH to |
| Hydrolysis (Alcohol formation) | Wet solvent or hygroscopic base.[1] | Use strictly anhydrous solvents (molecular sieves).[1] Dry |
| No Reaction | Steric hindrance of the ethyl group.[1] | Add 0.1 eq Potassium Iodide (KI) to form the more reactive iodide in situ.[1] |
| Racemization | If chirality is essential, avoid |
Part 4: Safety & References
Safety Considerations
-
Vesicant Properties:
-Chloroalkyl heterocycles can act as alkylating agents similar to nitrogen mustards.[1] They are potential blister agents.[1] Handle with double gloves and in a fume hood.[1] -
Vinylpyrimidine Toxicity: The byproduct, 2-vinylpyrimidine, is a Michael acceptor and potentially genotoxic.[1] Treat all waste streams as hazardous.[1]
References
-
General Reactivity of Chloromethyl Pyrimidines: BenchChem Technical Support. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Link[1]
-
Elimination Risks in Pyrimidine Synthesis: Preparation process of 2-chloro pyrimidine derivatives. Patent CN107400113A.[1] Link
-
Non-Basic Coupling Methods: Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. Sciforum, 1999.[1][9] Link
-
Silver Mediated Ether Synthesis: General methodology for alkylation of alcohols using silver oxide (derived from carbohydrate chemistry).[1] (Standard Organic Synthesis Practice).[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents [patents.google.com]
- 4. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. sciforum.net [sciforum.net]
Application Note: Strategic Base Selection for 2-(1-Chloroethyl)pyrimidine Hydrochloride
This Application Note provides a technical guide for optimizing reactions involving 2-(1-Chloroethyl)pyrimidine hydrochloride . It is designed for researchers requiring high-fidelity protocols for nucleophilic substitution and elimination pathways.
Executive Summary: The "Secondary Halide" Challenge
2-(1-Chloroethyl)pyrimidine hydrochloride presents a specific synthetic challenge distinct from its primary analog (2-chloromethylpyrimidine). The 1-chloroethyl group is a secondary benzylic-like halide .
-
The Conflict: The electron-deficient pyrimidine ring activates the adjacent C-Cl bond for nucleophilic attack, but it also significantly increases the acidity of the
-protons (methyl group), making the compound highly prone to elimination (E2) to form 2-vinylpyrimidine . -
The Solution: Base selection is the primary control lever.
-
Weak/Inorganic Bases favor Direct Substitution (
). -
Strong/Bulky Bases favor Elimination (
). -
The "Hidden" Pathway: In many cases, the most efficient route to functionalization is intentional elimination to the vinyl species followed by Michael addition, rather than direct substitution.
-
Reactivity Profile & Mechanism[1]
The reaction outcome is dictated by the competition between the substitution (
Reactivity Matrix
| Feature | Chemical Consequence |
| Secondary Halide | Steric hindrance slows direct |
| Pyrimidine Ring | Electron-withdrawing (EWG).[1][2] Destabilizes carbocation ( |
| HCl Salt Form | Requires 1.0 eq. of base solely for neutralization before reaction can proceed. |
| Vinyl Product | 2-Vinylpyrimidine is a potent Michael acceptor and prone to polymerization if not handled correctly. |
Pathway Visualization (Graphviz)
Caption: Mechanistic divergence of 2-(1-Chloroethyl)pyrimidine. Control of the Free Base intermediate is critical to avoid polymerization.
Base Selection Strategy
Select your base according to the desired reaction pathway.
Category A: For Direct Substitution ( )
Goal: Maximize nucleophilic attack while minimizing
-
Recommended Bases:
-
Potassium Carbonate (
): The gold standard. Heterogeneous nature in DMF/MeCN keeps basicity low in solution, suppressing elimination. -
DIPEA (Hünig's Base): Non-nucleophilic. Good for solubility, but use strictly controlled equivalents (Stoichiometry is key).
-
-
Conditions: Room temperature (20–25°C). Do not heat initially.
Category B: For Elimination-Addition (Vinyl Route)
Goal: Rapidly form 2-vinylpyrimidine for subsequent Michael addition.
-
Recommended Bases:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Strong, non-nucleophilic base. Rapidly promotes elimination.
-
Potassium tert-butoxide (
): Bulky, strong base. Exclusively favors elimination.
-
-
Conditions: 0°C to RT. Reaction is fast.
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation of Amines ( Dominant)
Best for: Reacting with primary/secondary amines where the "Substitution" product is strictly required.
Reagents:
-
2-(1-Chloroethyl)pyrimidine HCl (1.0 eq)
-
Amine Nucleophile (1.2 eq)[3]
-
Base:
(3.0 eq) - Note: Excess ensures HCl neutralization + proton scavenging. -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Preparation: In a flame-dried flask, suspend 2-(1-Chloroethyl)pyrimidine HCl (1.0 mmol) in Anhydrous MeCN (5 mL).
-
Neutralization: Add
(3.0 mmol) in one portion. Stir at 0°C for 15 minutes. Observation: Gas evolution ( ) may occur. -
Addition: Add the Amine Nucleophile (1.2 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 12–24 hours.[4]
-
Workup: Filter off inorganic solids. Concentrate filtrate.[4] Partition between EtOAc and Water.[4][6] Dry organic layer (
) and concentrate.
Protocol 2: The "Vinyl-Switch" Strategy (Elimination-Michael Addition)
Best for: Sterically hindered nucleophiles or when direct
Reagents:
-
2-(1-Chloroethyl)pyrimidine HCl (1.0 eq)
-
Nucleophile (Thiol or Amine) (1.1 eq)
-
Base: Triethylamine (
) (2.5 eq) -
Solvent: DCM (Dichloromethane) or MeOH.
Step-by-Step:
-
Elimination: Dissolve 2-(1-Chloroethyl)pyrimidine HCl in DCM. Add
(2.5 eq) and stir at reflux (40°C) for 2-4 hours. -
Verification: Check LCMS for mass peak corresponding to [M-HCl].
-
Addition: Cool to Room Temperature. Add the Nucleophile (1.1 eq).
-
Catalysis: If reaction is slow, add a catalytic amount of DBU (0.1 eq).
-
Workup: Wash with dilute citric acid (to remove amines) and brine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarry Material | Polymerization of 2-vinylpyrimidine intermediate. | Add radical inhibitor (BHT) if heating. Switch to Protocol 1 (lower temp). |
| Incomplete Reaction | HCl salt not fully neutralized. | Ensure Base is |
| Elimination Dominates | Base is too strong or Temp too high. | Switch from DIPEA/DBU to |
Decision Tree for Base Selection
Caption: Logical flow for selecting the appropriate base and protocol based on nucleophile sterics and target product.
Safety & Handling
-
Vesicant Warning: Nitrogen/Pyrimidine mustards and their chloro-ethyl precursors are potential alkylating agents and vesicants. Handle in a fume hood with double nitrile gloves.
-
Stability: The HCl salt is stable at room temperature. The free base is thermally unstable and should be generated in situ.
References
-
BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (Accessed 2023).[2] Link
-
PubChem. Compound Summary: 2-(1-Chloroethyl)pyrimidine. National Library of Medicine. Link
-
Alunni, S., et al. (2004). "A study of the OH- -induced beta-elimination reactions of 2-(4-chloroethyl)pyridine...". Journal of Organic Chemistry, 69(18), 6121-3.[7] Link
-
Cayman Chemical. Product Information: 2-(chloromethyl)-Pyrimidine (hydrochloride). Link
-
ChemicalBook. 2-Chloropyrimidine Properties and Reactivity. Link
Sources
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- 8. bingol.edu.tr [bingol.edu.tr]
Application Notes and Protocols for the Synthesis of 2-(Alkoxymethyl)pyrimidine and 2-(Phenoxymethyl)pyrimidine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and expert insights into the synthesis of 2-(alkoxymethyl)pyrimidine and 2-(phenoxymethyl)pyrimidine scaffolds. These structural motifs are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules.[1][2][3][4] This document details two primary, robust synthetic strategies: the Williamson ether synthesis via a 2-(halomethyl)pyrimidine intermediate and the Mitsunobu reaction starting from 2-(hydroxymethyl)pyrimidine. The guide emphasizes the underlying chemical principles, causality behind experimental choices, and provides self-validating, step-by-step protocols to ensure reproducibility and success in the laboratory.
Introduction: The Significance of the 2-Substituted Pyrimidine Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, antifolates, and anticancer drugs.[1][4] The functionalization at the 2-position of the pyrimidine ring is a common strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of lead compounds.[3][5] Specifically, the introduction of an alkoxymethyl or phenoxymethyl group creates an ether linkage that can serve as a critical hydrogen bond acceptor, improve cell permeability, and provide a vector for further molecular elaboration. This guide focuses on the two most reliable and versatile methods for constructing this C-O bond at the benzylic-like position of the pyrimidine core.
Synthetic Strategies & Mechanistic Rationale
The synthesis of the target ethers typically begins with a common precursor: 2-methylpyrimidine. This starting material can be readily converted into either a 2-(halomethyl)pyrimidine or a 2-(hydroxymethyl)pyrimidine, which serve as the key electrophiles or alcohol precursors for the subsequent etherification reactions.
Strategy A: Williamson Ether Synthesis (via Nucleophilic Substitution)
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon and displacing a leaving group, typically a halide.[8][9]
Causality and Experimental Choices:
-
Substrate: This pathway requires a primary alkyl halide, such as 2-(chloromethyl)pyrimidine or 2-(bromomethyl)pyrimidine. The use of a primary halide is critical as secondary and tertiary halides are prone to undergoing elimination (E2) reactions under the basic conditions required, which would lead to undesired byproducts.[6][8]
-
Nucleophile Generation: The nucleophile (alkoxide or phenoxide) is generated by deprotonating the corresponding alcohol or phenol with a strong base. Sodium hydride (NaH) is an excellent choice as it is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The only byproduct is hydrogen gas, which is easily removed from the reaction system.[10]
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion, thereby accelerating the SN2 reaction rate.[9][10]
Caption: Workflow for the Williamson Ether Synthesis.
Strategy B: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for converting a primary alcohol directly into an ether without prior conversion to a halide.[11][12] This reaction couples a primary or secondary alcohol with a nucleophile (in this case, another alcohol or a phenol) that has a pKa of less than 13.[11] The transformation is driven by a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Causality and Experimental Choices:
-
Activation: The reaction avoids harsh conditions by activating the hydroxyl group of 2-(hydroxymethyl)pyrimidine in situ. The PPh₃ and DEAD first react to form a phosphonium salt. This species then activates the alcohol, converting the hydroxyl into an excellent leaving group (an oxyphosphonium salt).[12]
-
Mechanism: The reaction proceeds with a clean SN2-type displacement of the activated hydroxyl group by the nucleophile (the alcohol or phenol).[11] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon; however, for an achiral substrate like 2-(hydroxymethyl)pyrimidine, this is not a factor.[12]
-
Purification Challenge: A significant practical consideration is the formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate as byproducts. TPPO, in particular, can be challenging to remove from the desired product via standard chromatography.[13] Careful reaction monitoring and specialized purification techniques (e.g., crystallization or using polymer-bound reagents) are often necessary.
Caption: Key steps in the Mitsunobu Reaction mechanism.
Comparative Analysis of Synthetic Routes
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Starting Material | 2-(Halomethyl)pyrimidine | 2-(Hydroxymethyl)pyrimidine |
| Key Reagents | Strong base (e.g., NaH) | PPh₃, DEAD/DIAD |
| Reaction Conditions | Often requires anhydrous conditions; can range from 0 °C to reflux. | Generally mild (0 °C to room temperature). |
| Key Advantages | Utilizes common and inexpensive reagents. High yielding for simple substrates. Byproducts (salts) are easily removed. | Tolerates a wide range of functional groups. Avoids a separate halogenation step. Conditions are very mild. |
| Key Disadvantages | Requires a halogenation step first. Strong base can be incompatible with sensitive functional groups. Risk of elimination side reactions. | Reagents (DEAD/DIAD, PPh₃) are more expensive. Purification can be difficult due to TPPO byproduct.[13] |
| Ideal For | Large-scale synthesis of robust molecules. | Complex, late-stage functionalization. Sensitive or acid/base-labile substrates. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) reacts violently with water and is flammable. DEAD and DIAD are toxic and potentially explosive; handle with care.
Protocol 1: Synthesis of 2-(Benzyloxymethyl)pyrimidine via Williamson Ether Synthesis
This protocol describes the reaction of 2-(chloromethyl)pyrimidine with sodium benzoxide.
Materials:
-
2-(Chloromethyl)pyrimidine (assuming precursor is available)
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Alkoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, e.g., 0.48 g of 60% dispersion for 10 mmol scale).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Place the flask under a steady stream of nitrogen.
-
Add anhydrous THF (e.g., 30 mL for 10 mmol scale) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve benzyl alcohol (1.1 equivalents, e.g., 1.14 mL for 10 mmol scale) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension via the dropping funnel over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease, and the mixture may become a clear solution or remain a suspension.
-
SN2 Reaction: Cool the mixture back down to 0 °C. Dissolve 2-(chloromethyl)pyrimidine (1.0 equivalent, e.g., 1.29 g for 10 mmol scale) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution (20 mL) dropwise to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure 2-(benzyloxymethyl)pyrimidine.
Protocol 2: Synthesis of 2-(Phenoxymethyl)pyrimidine via Mitsunobu Reaction
This protocol describes the direct coupling of 2-(hydroxymethyl)pyrimidine with phenol.
Materials:
-
2-(Hydroxymethyl)pyrimidine (assuming precursor is available)
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(hydroxymethyl)pyrimidine (1.0 equivalent, e.g., 1.10 g for 10 mmol scale), phenol (1.1 equivalents, e.g., 1.03 g), and triphenylphosphine (1.5 equivalents, e.g., 3.93 g).
-
Dissolve the solids in anhydrous THF (e.g., 50 mL for 10 mmol scale) and stir until a homogeneous solution is formed.
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (1.5 equivalents, e.g., 2.95 mL for 10 mmol scale) dropwise to the stirred solution over 20-30 minutes.[14] Ensure the internal temperature does not rise significantly. The order of addition is critical for success.[14]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol. The formation of a white precipitate (TPPO) is often an indication of reaction progress.[14]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted phenol, water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain a significant amount of TPPO and the DIAD-hydrazide byproduct. Purify by flash column chromatography on silica gel. A non-polar solvent system (e.g., hexane/ethyl acetate or DCM/methanol) is typically required. Multiple columns or trituration may be necessary to achieve high purity.
Conclusion
The synthesis of 2-(alkoxymethyl)pyrimidine and 2-(phenoxymethyl)pyrimidine can be reliably achieved through either the Williamson ether synthesis or the Mitsunobu reaction. The choice of method depends critically on the substrate's complexity, the scale of the reaction, and the functional groups present in the molecule. The Williamson ether synthesis is a cost-effective and robust method for simpler, durable substrates. In contrast, the Mitsunobu reaction offers a milder and more versatile approach, making it ideal for the late-stage functionalization of complex molecules often encountered in drug discovery programs. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthetic strategy for their specific research goals.
References
-
Pyrimidine synthesis . Organic Chemistry Portal. [Link]
-
Shaaban, M. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities . Der Pharma Chemica, 9(13), 115-125. [Link]
-
Wang, G., et al. (2021). Synthesis of pyrimidines from dinitrogen and carbon . National Science Review, 8(9), nwab053. [Link]
-
Williamson Ether Synthesis reaction . BYJU'S. [Link]
- Clem, J. R., et al. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
-
Merchant, R. R., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification . Nature, 604(7904), 94-99. [Link]
-
Organic Chemistry Williamson Ether Synthesis . University of Richmond. [Link]
-
Guzman, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI, Catalysts, 13(1), 180. [Link]
-
Mitsunobu reaction . Organic Synthesis. [Link]
-
Singh, A., et al. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION . ResearchGate. [Link]
-
Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry . Journal of Materials and Environmental Science, 8(10), 3747-3761. [Link]
- Cladingboel, D. E., et al. (1998). Process for the preparation of 7-alkoxyalkyl-1,2,4-triazolo[1,5-a] pyrimidine derivatives.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES . Unpublished. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Uchimaru, F., et al. (1981). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin . The Journal of Organic Chemistry, 46(8), 1545-1548. [Link]
-
Gross, R. S., et al. (2008). Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists . Bioorganic & Medicinal Chemistry Letters, 18(7), 2296-2301. [Link]
-
Patel, P., et al. (2022). Synthesis and Evaluation of 2,5-Substituted Pyrimidines as Small-Molecule Gankyrin Binders . Journal of Medicinal Chemistry, 65(1), 108-125. [Link]
-
Seitz, T., et al. (2013). FUNGICIDAL PYRIMIDINE COMPOUNDS . European Patent Office, EP 2809658 B1. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis . YouTube. [Link]
-
Kim, I., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization . ResearchGate. [Link]
-
Kiseleva, A. S., et al. (2024). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library . MDPI, Molecules, 29(11), 2496. [Link]
-
Khan, I., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects . Medicinal Chemistry, 4(8). [Link]
-
Elshaier, Y. A. M. M., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities . Der Pharma Chemica, 9(13), 115-125. [Link]
-
Williamson Ether Synthesis . Chemistry LibreTexts. [Link]
-
Rostamizadeh, S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives . Current Chemistry Letters, 10(2), 121-142. [Link]
-
Mitsunobu reaction . Wikipedia. [Link]
-
Sun, S., et al. (2022). Switchable assembly of substituted pyrimidines and 2 H -imidazoles via Cu( i )-catalysed ring expansion of 2 methoxyl-2 H -azirines . Organic Chemistry Frontiers, 9(10), 2731-2736. [Link]
-
Mitsunobu Reaction . Organic Chemistry Portal. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. WO1998007724A1 - Process for the preparation of 7-alkoxyalkyl-1,2,4-triazolo[1,5-a] pyrimidine derivatives - Google Patents [patents.google.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Workup and purification methods for pyrimidine derivatives
Application Note: Advanced Workup and Purification Architectures for Pyrimidine Derivatives
Introduction: The Pyrimidine Paradox
Pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the scaffold of nucleoside analogs, antifolates, and kinase inhibitors. However, their isolation presents a unique "physicochemical paradox":
-
High Polarity: The 1,3-diazine ring renders many derivatives highly water-soluble, complicating traditional organic extraction.
-
Hydrolytic Instability: Halogenated intermediates (e.g., chloropyrimidines) are prone to hydrolysis under the very acidic/basic conditions often required for workup.
-
Solubility Gaps: Many fused pyrimidines exhibit "brick-dust" properties—insoluble in water and common organic solvents, soluble only in high-boiling DMSO or DMF.
This guide moves beyond generic "extract and evaporate" instructions. It provides targeted, mechanistic protocols designed to navigate these specific challenges, ensuring high recovery and purity.
Strategic Decision Matrix
Before initiating workup, classify your reaction mixture using the decision tree below. This logic prevents the common error of forcing a standard aqueous workup on a water-soluble product.
Figure 1: Logic flow for selecting the appropriate workup trajectory based on solvent system and product solubility profile.
Protocol A: The "Equimolar" Chlorination Workup
For the isolation of chloropyrimidines (e.g., from uracil derivatives) while mitigating hydrolysis and phosphate waste.
The Challenge: Traditional POCl3 reactions use the reagent as a solvent. Quenching generates massive amounts of phosphoric acid, creating a heat spike that hydrolyzes the sensitive C-Cl bond back to C-OH (uracil).
The Solution: Use a catalytic base to allow equimolar POCl3 usage, followed by a non-aqueous quench where possible, or a pH-buffered aqueous quench.
Step-by-Step Protocol:
-
Reaction Assembly:
-
Combine hydroxypyrimidine (1.0 equiv) with POCl3 (1.1 - 1.5 equiv) in a sealed vessel or reflux setup.
-
Catalyst: Add N,N-diethylaniline or DABCO (0.1 equiv) . This lowers the activation energy, avoiding the need for neat POCl3.
-
Solvent: Use Toluene or Chlorobenzene if a solvent is strictly necessary; otherwise, run neat with the catalyst.
-
-
The "Cold-Buffer" Quench (Self-Validating Step):
-
Preparation: Prepare a beaker with crushed ice and solid K2CO3 or Sodium Acetate (calculated to neutralize the theoretical HCl/H3PO4).
-
Execution: Pour the reaction mixture slowly onto the ice/base mixture with vigorous stirring.
-
Checkpoint: Monitor internal temperature. Do not exceed 10°C.
-
Validation: Check pH immediately. It must be pH 5–7 . If acidic (pH < 4), the rate of hydrolysis to the starting material increases exponentially.
-
-
Rapid Extraction:
-
Immediately extract with Dichloromethane (DCM) or Chloroform . Chloropyrimidines partition well into chlorinated solvents.
-
Crucial: Do not let the aqueous layer stand. Extract 3x quickly.
-
-
Purification:
-
Wash organic layer with cold saturated NaHCO3, then Brine.
-
Dry over MgSO4 and concentrate.
-
Result: Usually a crystalline solid requiring only a hexane wash, not column chromatography.
-
Protocol B: Isolation of Highly Polar/Zwitterionic Pyrimidines
For amino-pyrimidines, carboxylic acids, or nucleobases that are water-soluble and insoluble in DCM/EtOAc.
The Challenge: The product stays in the aqueous layer during workup. Evaporating the water leaves a mixture of product and inorganic salts (NaCl, K2CO3).
The Solution: The "Salt-Exclusion" Trituration or Resin Desalting.
Method 1: The "Salt-Exclusion" Trituration (Low Cost)
-
Evaporation: Rotovap the aqueous reaction mixture to complete dryness (use a high-vacuum pump if DMF is present). You will have a "crude cake" of product + salts.
-
Selective Solubilization:
-
Filtration: Filter off the white solid (the salts).
-
Validation: Take a TLC of the filtrate. If the product is pure, evaporate the alcohol to yield the desalted product.
Method 2: Isoelectric Precipitation (For Amphoterics)
If your pyrimidine has both an amine (basic) and a hydroxyl/carboxyl (acidic) group:
-
Determine the Isoelectric Point (pI) (calculated or literature).
-
Adjust the pH of the aqueous solution exactly to the pI using 1M HCl or 1M NaOH.
-
Observation: The solubility is lowest at the pI. The product should precipitate out as a zwitterion.
-
Filter and wash with cold water.
Purification Modules
Module 1: Recrystallization Solvent Systems
Do not default to generic solvents. Pyrimidines require specific systems due to their pi-stacking ability.
| Solvent System | Application | Mechanism/Notes |
| Ethanol (Abs.) | Amino-pyrimidines | Dissolves impurities at reflux; product crystallizes on cooling. Standard for Biginelli products. |
| DMF / Water | Fused Pyrimidines | Dissolve in hot DMF, add water dropwise until turbid. Cool slowly. "Drowning out" technique.[8][9] |
| AcOH / Water | Pyrimidinones | Excellent for high-melting, insoluble derivatives. |
| DCM / Hexane | Chloropyrimidines | Dissolve in minimal DCM, layer Hexane on top (Diffusion). Avoids thermal decomposition. |
Module 2: Chromatography Selection
-
Scenario A: Lipophilic Pyrimidine (Soluble in DCM)
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: DCM/MeOH (95:5 to 90:10). Note: Pre-wash silica with 1% Triethylamine to prevent streaking of basic pyrimidines.
-
-
Scenario B: Hydrophilic Pyrimidine (Stuck on Baseline)
-
Technique: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amine-Functionalized Silica .[1]
-
Stationary Phase: NH2-Silica.
-
Mobile Phase: Acetonitrile/Water (Start high ACN, gradient to water).
-
Why: Standard C18 often fails to retain very polar pyrimidines (elute in void volume). Amine silica provides retention via hydrogen bonding and weak ion exchange.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product "Oils Out" | Impurities lowering MP; Solvent trapped. | Triturate the oil with Diethyl Ether or MTBE . Scratch flask with glass rod to induce nucleation. |
| Hydrolysis (OH instead of Cl) | Quench was too hot or too acidic. | Repeat reaction. Use Protocol A . Ensure quench temp < 5°C. Dry organic solvents thoroughly. |
| Low Yield (Water Soluble) | Product lost in aqueous waste. | Check aqueous layer by TLC/LCMS. If present, switch to Protocol B (n-Butanol extraction or evaporation/methanol wash). |
| Insoluble "Brick Dust" | Strong pi-pi stacking interactions. | Do not filter cold. Filter hot (in DMF/DMSO). Purify via Soxhlet extraction using Methanol or Acetone. |
References
-
Solvent-Free Chlorination: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." National Institutes of Health (PMC). Available at: [Link]
-
Purification of Polar Heterocycles: "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." PubMed. Available at: [Link]
-
Biginelli Reaction Workup: "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters. Available at: [Link]
-
HILIC for Polar Compounds: "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage Blog. Available at: [Link]
-
General Synthesis Review: "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." MDPI Molecules. Available at: [Link]
Sources
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- 3. benchchem.com [benchchem.com]
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- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Kilo-scale synthesis process for pyrimidine derivatives
Application Note: Kilo-Scale Synthesis & Process Safety for Pyrimidine Derivatives
Part 1: Executive Summary
The transition from medicinal chemistry (gram-scale) to process chemistry (kilo-scale) represents a critical "valley of death" in drug development. This guide details the robust, scalable synthesis of 2,4-dichloropyrimidine , a ubiquitous scaffold in oncology (e.g., Ibrutinib) and antiviral therapeutics.
While medicinal chemistry routes often utilize excess phosphorus oxychloride (
Part 2: Strategic Process Design & Safety (E-E-A-T)
The Scale-Up Challenge
At the bench scale, the chlorination of uracil is trivial: boil in neat
-
Thermal Runaway: The reaction is endothermic, but the quench of excess
is violently exothermic. -
Viscosity Changes: The reaction mixture transitions from a slurry to a homogeneous oil, then back to a precipitate during cooling/quenching, demanding high-torque agitation.
-
Gas Evolution: The generation of stoichiometric
gas requires efficient scrubbing systems to prevent reactor over-pressurization.
Process Flow Diagram (PFD)
The following workflow illustrates the critical unit operations, emphasizing the separation of the Reaction and Quench phases for safety.
Figure 1: Process Flow Diagram for the chlorination of Uracil. Note the dedicated scrubber for HCl management and temperature control at the Quench stage.
Part 3: Detailed Experimental Protocol (1.0 kg Scale)
Target Molecule: 2,4-Dichloropyrimidine (CAS: 3934-20-1) Reaction Type: Vilsmeier-Haack type Chlorination Scale: 1.0 kg Input (Uracil)
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass (kg) | Role |
| Uracil | 112.09 | 1.0 | 1.00 | Limiting Reagent |
| 153.33 | 2.5 | 3.42 | Chlorinating Agent | |
| 121.18 | 0.8 | 0.86 | Catalyst/Base | |
| Toluene | 92.14 | 5.0 Vol | 5.0 L | Solvent (Diluent) |
> Expert Insight: We use Toluene as a diluent to maintain stirrability. Neat
Step-by-Step Methodology
Step 1: Reactor Charging (Solids & Solvent)
-
Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and a caustic scrubber line (
). -
Charge Toluene (4.0 L) and Uracil (1.0 kg) .
-
Start agitation at 150 RPM. The mixture will be a white slurry.
Step 2: Reagent Addition (The "Heat Kick")
-
Add
-Dimethylaniline (0.86 kg) via addition funnel over 15 minutes. -
Critical Step: Add
(3.42 kg) slowly over 45 minutes.-
Observation: Slight exotherm (
). Ensure internal temp . -
Safety: Ensure scrubber is active; HCl evolution begins immediately.
-
Step 3: Reaction (Reflux)
-
Heat the jacket to
to achieve a gentle reflux (Internal Temp ). -
Maintain reflux for 4–6 hours .
-
IPC (In-Process Control): Sample 50
into MeOH. Analyze via HPLC. Target: Uracil remaining.-
Note: The slurry will dissolve, turning into a dark reddish-brown solution.
-
Step 4: The Controlled Quench (Hazardous Operation)
-
Cool the reaction mixture to
. -
Prepare Quench Vessel: In a separate 50 L vessel, charge 10 kg Crushed Ice and 5 L Water . Cool to
. -
Transfer: Slowly transfer the reaction mixture into the Quench Vessel.
-
Rate: Maintain Quench Temp
. -
Warning: Never add water to the reaction mixture (inverse quench). This causes localized boiling and potential reactor rupture.
-
Step 5: Workup & Extraction
-
Agitate the quenched mixture for 30 minutes to hydrolyze all phosphoryl chlorides.
-
Add Ethyl Acetate (5 L) and stir for 15 minutes.
-
Separate phases. Re-extract aqueous layer with Ethyl Acetate (2 x 2 L).
-
Combine organics and wash with Sat.
(to pH 7-8) and Brine. -
Dry over
(or use azeotropic distillation in the next step).
Part 4: Purification Strategy (Crystallization)
Chromatography is cost-prohibitive at this scale. We utilize a "solvent swap" crystallization.
Protocol:
-
Concentrate the Ethyl Acetate solution under vacuum (
) to a low volume ( ). -
Charge Heptane (6 L) slowly while maintaining
. -
Seeding: Add 1.0 g of pure 2,4-DCP seed crystals at
.-
Why? Pyrimidines are notorious for "oiling out." Seeding ensures a defined crystal lattice forms.
-
-
Cool slowly to
over 4 hours (ramp rate: /hr). -
Filter the off-white needles. Wash with cold Heptane.
-
Dry in a vacuum oven at
for 12 hours.
Expected Yield:
Part 5: Critical Process Parameters (CPPs)
The following parameters must be monitored to ensure batch consistency and safety.
| Parameter | Range | Impact of Deviation |
| 30-60 min | Too fast: Localized exotherm, HCl surge. | |
| Reflux Temp | Low: Incomplete reaction (monochloro impurity). High: Toluene boil-off, tar formation. | |
| Quench Temp | ||
| Water Content (Feed) | High water in Uracil consumes |
Part 6: Troubleshooting Guide
-
Issue: Product "oils out" during crystallization instead of forming solids.
-
Issue: Low Yield (< 70%).
-
Issue: Monochloro impurity detected (> 2%).
References
-
Safety of POCl3 Chlorination: Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2012, 17(4), 4533-4544.
-
Process Optimization: Ross, B. S., et al. "Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives."[4] Nucleosides, Nucleotides and Nucleic Acids, 2005.
-
Crystallization Techniques: "How To: Purify by Crystallization." University of Rochester, Department of Chemistry.
-
Green Chemistry Approaches: Patil, P., et al. "Green Recipes To Pyrimidine."[8][9] Current Organic Synthesis, 2022.[7][9]
-
Industrial Context (Patents): "Process for the preparation of chloropyrimidines." US Patent 5525724A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Green Recipes for Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Utilizing 2-(1-Chloroethyl)pyrimidine in Agrochemical Synthesis
Executive Summary
2-(1-Chloroethyl)pyrimidine (CAS: Analogous to 936643-80-0 for chloromethyl) represents a high-value, reactive building block for the introduction of the 1-(pyrimidin-2-yl)ethyl pharmacophore. This chiral alkyl-heterocycle motif serves as a bioisostere for benzylic and phenethyl groups found in broad-spectrum fungicides (e.g., triazoles) and mitochondrial complex I inhibitors (insecticides).
This guide details the handling, reactivity profile, and synthetic protocols for deploying 2-(1-chloroethyl)pyrimidine. It specifically addresses the critical challenge of chemoselectivity —balancing nucleophilic substitution (
Chemical Profile & Reactivity Logic
Structural Analysis
The compound features a secondary alkyl chloride attached to the C2 position of a
-
Electrophilicity: The electron-withdrawing nature of the pyrimidine ring (via inductive effect
and resonance) activates the adjacent C-Cl bond, making it highly susceptible to nucleophilic attack. -
Elimination Risk: The acidity of the
-protons (on the methyl group) and the thermodynamic stability of the conjugated 2-vinylpyrimidine product create a significant risk of HCl elimination under basic conditions.
Mechanistic Pathway
The reaction outcome is dictated by the basicity of the nucleophile and the solvent polarity.
-
Path A (Desired):
Substitution. Favored by polar aprotic solvents (DMF, DMSO) and soft nucleophiles (Azoles, Thiols). -
Path B (Undesired):
Elimination. Favored by hard bases (alkoxides, hydroxides) and high temperatures.
Experimental Protocols
Precursor Synthesis: In-situ Generation
Note: Due to stability concerns, it is often best generated fresh from 2-(1-hydroxyethyl)pyrimidine.
Reagents: 2-(1-Hydroxyethyl)pyrimidine (1.0 eq), Thionyl Chloride (
-
Dissolve 2-(1-hydroxyethyl)pyrimidine in anhydrous DCM at 0°C.
-
Add
dropwise over 30 minutes. Caution: Gas evolution ( , HCl). -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Evaporate solvent/excess
under reduced pressure (keep bath < 40°C to prevent elimination). -
Use immediately for the coupling step.
Core Application: Synthesis of Pyrimidinyl-Triazole Fungicides
This protocol describes the coupling of 2-(1-chloroethyl)pyrimidine with 1,2,4-Triazole to generate a scaffold analogous to DMI (Demethylation Inhibitor) fungicides.
Reaction Scheme:
Materials:
-
Intermediate: 2-(1-Chloroethyl)pyrimidine (Freshly prepared)
-
Nucleophile: 1H-1,2,4-Triazole (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous, milled (2.0 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein exchange to improve leaving group ability.
-
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, suspend (20 mmol) and 1,2,4-triazole (12 mmol) in MeCN (50 mL). -
Activation: Stir at RT for 30 minutes to facilitate deprotonation of the triazole.
-
Addition: Dissolve 2-(1-chloroethyl)pyrimidine (10 mmol) in MeCN (10 mL). Add this solution dropwise to the triazole suspension over 20 minutes.
-
Expert Tip: Slow addition maintains a low concentration of the electrophile, minimizing bimolecular elimination side reactions.
-
-
Catalysis: Add KI (1 mmol).
-
Reaction: Heat the mixture to 50°C (Internal temperature).
-
Control Point: Do NOT reflux (82°C). Higher temperatures drastically increase the ratio of 2-vinylpyrimidine elimination product.
-
-
Monitoring: Monitor by HPLC/TLC every 2 hours. Look for the disappearance of the starting chloride (
in 1:1 EtOAc/Hex) and appearance of the product ( ). -
Work-up:
-
Filter off inorganic salts.
-
Concentrate filtrate under vacuum.
-
Redissolve residue in EtOAc, wash with Brine (
). -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0
10% MeOH in DCM).
Data Analysis & Optimization
The following table summarizes solvent effects on the Substitution (
| Solvent | Dielectric Const. | Temperature | Yield (S_N) | Ratio (Sub : Elim) | Notes |
| Acetonitrile | 37.5 | 50°C | 82% | 9:1 | Recommended. Best balance. |
| DMF | 36.7 | 80°C | 65% | 6:4 | High temp promotes elimination. |
| Toluene | 2.4 | 110°C | 30% | 1:9 | Low polarity favors elimination. |
| Ethanol | 24.5 | Reflux | 45% | 1:1 | Solvolysis side-products observed. |
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways and the critical control points in the synthesis.
Caption: Synthetic workflow showing the activation of the alcohol precursor and the bifurcation between the desired substitution (green) and competing elimination (red).
Safety & Compliance
-
Hazards: 2-(1-Chloroethyl)pyrimidine is an alkylating agent. It is potentially genotoxic and a severe skin/eye irritant. Handle only in a certified fume hood.
-
Waste: Aqueous streams containing triazole and pyrimidine residues must be segregated for incineration.
-
Regulatory: This intermediate is not currently restricted under CWC, but pyrimidine derivatives are often monitored as precursors for bioactive substances.
References
- Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
-
Synthesis of Chloroalkyl Pyrimidines
-
Agrochemical Applications (Triazole Fungicides)
-
Analogous Chloromethyl Chemistry
-
Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Application Note. Link (Provides baseline stability and handling data for the homologous series).
-
-
Mechanistic Grounding (Elimination vs Substitution)
-
Nucleophilic aromatic substitution on pyrimidines. StackExchange Chemistry / Clayden, Greeves, Warren. Link (Theoretical basis for ring activation).
-
Sources
Common side reactions in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis & Troubleshooting
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SYN-2026-X Subject: Troubleshooting Common Side Reactions in Pyrimidine Scaffolding
Introduction
Welcome to the Pyrimidine Synthesis Technical Support Center. You are likely here because your LC-MS shows a complex mixture instead of a single peak, or your yield has plateaued despite rigorous optimization. Pyrimidine synthesis is deceptively simple; while the core ring is stable, the pathways to generate it—specifically Biginelli , Pinner , and Principal Synthesis —are fraught with competitive side reactions driven by tautomerism and nucleophilic ambiguity.
This guide moves beyond standard protocols to address the causality of failure. We will troubleshoot the three most critical failure modes: Regioselectivity (N- vs O-alkylation), Cyclization Stalls (Biginelli/Pinner), and Aromatization/Functionalization errors.
Module 1: The Regioselectivity Trap (N- vs O-Alkylation)
User Query: "I am trying to alkylate my pyrimidinone at the Nitrogen (N1/N3), but I keep isolating the O-alkylated ether. How do I switch the selectivity?"
Root Cause Analysis: Pyrimidinones exist in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. The "side reaction" here is actually a competing SN2 pathway. The regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory and steric factors at the C6 position.
-
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles and polar aprotic solvents that dissociate the ion pair.
-
O-Alkylation (Kinetic Control): Favored by hard electrophiles, silver salts (Ag+ coordinates to the "soft" nitrogen, blocking it), and steric hindrance at C6.
Troubleshooting Protocol: Controlling the Pathway
| Variable | To Favor N-Alkylation (Lactam) | To Favor O-Alkylation (Lactim) | Mechanism Note |
| Base | Cs₂CO₃ or K₂CO₃ | Ag₂CO₃ or NaH | Ag⁺ coordinates N-lone pair, forcing O-attack. |
| Solvent | DMF, DMSO (Polar Aprotic) | Toluene, THF (Non-polar/Ethereal) | Polar solvents separate the ion pair, favoring the softer N-nucleophile. |
| C6 Substituent | H or small alkyls | Bulky groups (e.g., -CF₃, -tBu) | Steric bulk at C6 hinders N1/N3 approach, pushing reaction to Oxygen. |
| Temperature | High (>80°C) | Low (<0°C to RT) | N-alkylation often requires overcoming a higher activation barrier. |
Expert Insight: If you observe a mixture, switching to a bidentate base like Cs₂CO₃ can improve N-selectivity due to the "cesium effect," which increases the solubility and nucleophilicity of the organic anion without tightly binding the nitrogen [1].
Figure 1: Decision pathways for Ambident Pyrimidinone Anions. N-alkylation is thermodynamically preferred but easily disrupted by solvent/counter-ion effects.
Module 2: Cyclization Failures (Biginelli & Pinner)[1][2]
User Query: "My Biginelli reaction stalled, and I see a fluorescent yellow byproduct. In my Pinner synthesis, I'm getting low yields and a strong smell of ammonia."
Root Cause Analysis:
-
Biginelli Stalls: The reaction is a three-component condensation. If the N-acyliminium ion (intermediate) fails to intercept the β-ketoester, the urea and ketoester can react prematurely to form N-acylureas or open-chain ureides that refuse to cyclize [2].
-
Pinner Hydrolysis: The Pinner synthesis relies on an imidate salt intermediate.[1] This salt is extremely hygroscopic and sensitive to hydrolysis. If water is present, it reverts to the ester + ammonium, killing the reaction and releasing ammonia.
Troubleshooting Guide: The "Dry" Fixes
Scenario A: The Biginelli Side-Product (N-Acylurea)
-
Symptom: Sticky solid, low yield, incorrect mass (M+ Urea - H2O).
-
Fix:
-
Change the Catalyst: Switch from simple Bronsted acids (HCl) to Lewis Acids like Yb(OTf)₃ or InCl₃ . These coordinate the aldehyde oxygen more effectively, accelerating the initial Mannich step over the side reaction [3].
-
Stepwise Addition: Do not mix all three components at once. Pre-mix the aldehyde and urea with the catalyst for 15 minutes to form the iminium species before adding the β-ketoester.
-
Scenario B: Pinner Reaction Hydrolysis
-
Symptom: Formation of triazines (amidine dimerization) or simple ester hydrolysis.
-
Fix:
-
The "HCl Gas" Standard: Do not use aqueous HCl. Bubble dry HCl gas into anhydrous ethanol/dioxane.
-
Amidine Quality: Amidines degrade to carbonates/hydrates on the shelf. Always liberate the free base from the HCl salt in situ using NaOEt immediately before use [4].
-
Figure 2: The Biginelli Bifurcation. Failure to rapidly form and trap the Acyliminium ion leads to irreversible N-acylurea byproducts.
Module 3: Functionalization Risks (Chlorination & Aromatization)
User Query: "I am trying to convert my DHPM to a pyrimidine using DDQ, but I'm losing my benzyl side chain. Also, my POCl3 reaction turns into a black tar."
Root Cause Analysis:
-
DDQ Over-Oxidation: DDQ is a powerful oxidant that functions via hydride abstraction. It is not selective for the dihydropyrimidine ring; it will also oxidize benzylic alcohols to ketones/aldehydes and can cause oxidative dimerization of electron-rich phenols [5].
-
POCl3 Polymerization: The chlorination of pyrimidinones generates Phosphorodichloridic acid as a byproduct. If the reaction is not strictly anhydrous, this acid catalyzes the hydrolysis of the product back to the starting material or promotes the formation of pyrophosphate-linked dimers.
Comparative Data: Oxidants for DHPM Aromatization
| Oxidant | Reactivity Profile | Common Side Reactions | Best For... |
| DDQ | High Potential (Hydride transfer) | Benzylic oxidation, Phenol coupling | Electron-rich DHPMs |
| KMnO₄ | Strong / Harsh | Cleavage of alkene side chains | Simple alkyl/aryl DHPMs |
| MnO₂ | Mild / Heterogeneous | Incomplete reaction (surface dependent) | Sensitive functional groups |
| S₈ (Sulfur) | High Temp Dehydrogenation | Thionation of carbonyls (minor) | Robust, high-melting substrates |
Protocol: The "Clean" POCl3 Chlorination
To avoid "tar" and hydrolysis:
-
Stoichiometry: Use exactly 1.0 - 1.2 equivalents of POCl3. Do not use it as a solvent.
-
Base: Use N,N-Diethylaniline or Collidine instead of Pyridine if the substrate is acid-sensitive.
-
Quenching: Never quench directly into water. Pour the reaction mixture slowly into ice-cold saturated NaHCO₃ or a mixture of Ice/NH4OH . This prevents the transient high-acid concentration that hydrolyzes the newly formed C-Cl bond [6].
References
-
Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones. J. Org. Chem. 2022.[2][3]
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support. 2025.[1][4][5][6]
-
Biginelli Reaction - Organic Chemistry Portal. Organic Chemistry Portal.[5][7]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. 2018.[8][9]
-
DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances. 2021.[2][8][10]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Molecules. 2012.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Stability & Handling of 2-(1-Chloroethyl)pyrimidine
Executive Summary: The "Ticking Clock" of 2-(1-Chloroethyl)pyrimidine
Researchers frequently encounter rapid degradation when working with 2-(1-Chloroethyl)pyrimidine (2-1-CEP) . Unlike its more stable analog, 2-(chloromethyl)pyrimidine, the 1-chloroethyl derivative possesses a critical structural vulnerability: a beta-hydrogen on the methyl group.
Upon heating or exposure to base, 2-1-CEP undergoes dehydrohalogenation (elimination of HCl) to form 2-vinylpyrimidine . This vinyl byproduct is an electron-deficient monomer that rapidly polymerizes into a dark, insoluble tar, often mistaken for "charring."
The Golden Rule: 2-(1-Chloroethyl)pyrimidine should be stored as its hydrochloride salt . The free base is thermally unstable and should be generated in situ at low temperatures (<0°C) immediately prior to use.
Mechanism of Decomposition
To prevent decomposition, one must understand the driving forces. The pyrimidine ring is electron-withdrawing, which increases the acidity of the beta-protons (on the ethyl group).
-
Pathway A (Desired): Nucleophilic Substitution (
) replaces the chloride with your target nucleophile. -
Pathway B (Undesired): Elimination (
) removes HCl to form 2-vinylpyrimidine. Heat significantly favors this pathway due to entropy. -
Pathway C (Catastrophic): The resulting 2-vinylpyrimidine undergoes radical or anionic polymerization, creating "black tar."
Visualizing the Stability Pathways
Figure 1: Reaction pathways showing the competition between substitution (green) and elimination/polymerization (red).
Troubleshooting Guide & FAQs
Q1: Why does my reaction mixture turn into a black tar upon heating?
A: You are witnessing the polymerization of 2-vinylpyrimidine . When you heat the free base of 2-1-CEP, it eliminates HCl to form the vinyl species. Because the pyrimidine ring is electron-deficient, the vinyl group is highly susceptible to polymerization (similar to 2-vinylpyridine). Once formed, the polymer is insoluble and intractable. Solution: Do not heat the free base above 40°C. If a high-temperature coupling is required, switch to a catalyst that works at lower temperatures or use a more reactive nucleophile.
Q2: I am synthesizing 2-1-CEP from the alcohol using thionyl chloride ( ). Why is the yield low after workup?
A: You likely neutralized the reaction mixture too aggressively or allowed it to warm up during the quench.
Neutralizing the excess
Q3: Can I store the free base in the freezer?
A: It is risky. Even at -20°C, the free base can slowly degrade if any moisture or trace base is present. Solution: Store as the hydrochloride salt at -20°C under argon. The salt is stable for years [1]. If you must store the free base, keep it as a solution in a non-polar solvent (e.g., Hexane/DCM) at -80°C.
Stability Data & Operational Limits
The following parameters are based on the structural analog 2-(chloromethyl)pyrimidine and general reactivity profiles of alpha-haloalkyl heterocycles [1][2].
| Parameter | Condition | Stability Rating | Recommendation |
| Form | Hydrochloride Salt | High | Stable for >1 year at -20°C. Preferred storage form. |
| Form | Free Base (Neat) | Very Low | Use immediately (<1 hour). Do not store. |
| Temperature | > 50°C | Critical | Rapid elimination to vinylpyrimidine. Avoid. |
| Temperature | 0°C to 25°C | Moderate | Stable for hours in non-nucleophilic solvents. |
| Solvent | Alcohols (MeOH, EtOH) | Low | Solvolysis (ether formation) competes. |
| Solvent | DCM, Toluene, THF | Good | Preferred solvents for coupling reactions. |
Recommended Protocols
Protocol A: Safe Synthesis & Isolation (as HCl Salt)
Use this protocol to generate a stable stock of the precursor.
-
Setup: Flame-dry a round-bottom flask. Flush with Argon.
-
Reagents: Add 2-(1-hydroxyethyl)pyrimidine (1.0 eq) and dry DCM (10 volumes).
-
Addition: Cool to 0°C . Add Thionyl Chloride (
) (1.5 eq) dropwise. Do not add base (pyridine/TEA) unless necessary, as the HCl salt precipitates pure. -
Reaction: Allow to warm to Room Temp (20-25°C). Stir for 2-4 hours. Do not reflux.
-
Workup: Evaporate solvent and excess
under reduced pressure (keep bath <30°C). -
Product: The residue is 2-(1-Chloroethyl)pyrimidine Hydrochloride .
-
Storage: Store under Argon at -20°C.
Protocol B: Coupling Reaction (In Situ Free Base Generation)
Use this protocol when reacting 2-1-CEP with a nucleophile (e.g., amine, thiol).
-
Suspension: Suspend the HCl salt (from Protocol A) in dry THF or DCM at -10°C .
-
Nucleophile Mix: In a separate vessel, mix your nucleophile (1.0 eq) with a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Addition: Add the nucleophile/base mixture slowly to the cold salt suspension.
-
Why? This releases the free base of 2-1-CEP in the presence of the nucleophile, favoring substitution (
) over elimination.
-
-
Reaction: Stir at 0°C. Monitor by TLC. Only warm to RT if conversion is stalled. Never heat.
References
-
National Institutes of Health (NIH). (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (2014). 2-Chloropyrimidine.[1][2][3] Org. Synth. Coll. Vol. 4, p.182. Retrieved from [Link]
Sources
Technical Support Center: Optimization & Handling of 2-(1-Chloroethyl)pyrimidine
Subject: Technical Guide for Solvent & Temperature Optimization in Nucleophilic Substitutions Molecule: 2-(1-Chloroethyl)pyrimidine (CAS: Derivative of 2-ethylpyrimidine) Applicability: Synthesis of pharmaceutical intermediates, agrochemicals, and functionalized heterocycles.
Executive Summary & Stability Warning
CRITICAL ALERT: Unlike its primary analog (2-chloromethylpyrimidine), 2-(1-chloroethyl)pyrimidine possesses a
Successful utilization requires a strict balance between promoting Nucleophilic Substitution (
| Parameter | Recommended Range | Critical Failure Mode |
| Storage Temp | -20°C (Desiccated) | Hydrolysis (forms HCl + Alcohol) |
| Reaction Temp | 0°C | Elimination (forms Vinylpyrimidine) at >50°C |
| Preferred Solvent | Acetonitrile (MeCN) | DMF/DMSO (Promotes runaway exotherms/elimination) |
| Base Selection | Non-nucleophilic (e.g., DIPEA, | Strong alkoxides (NaOEt) cause immediate elimination |
Critical Parameters: The "Why" Behind the Protocol
A. Solvent Selection: The Dielectric Dilemma
The choice of solvent dictates the transition state energy. You are balancing the ionization of the C-Cl bond against the solvation of your nucleophile.
-
Polar Aprotic (DMF, DMSO): High dielectric constants (
). They solvate the cation (leaving group departure) but leave the nucleophile "naked" and highly reactive. -
Acetonitrile (MeCN): The "Goldilocks" solvent. Moderate polarity (
) supports the transition state but provides enough solvation to temper the basicity of the nucleophile, reducing elimination risk. -
Toluene/DCM: Non-polar. Reaction rates are slow, often requiring Phase Transfer Catalysts (PTC) like TBAB. This is the safest method for scale-up but requires longer reaction times.
B. Temperature Kinetics: The Arrhenius Trap
Elimination reactions generally have higher activation energies (
-
High Temp (>50°C): Entropy dominates. The formation of 2-vinylpyrimidine (2 molecules
2 molecules) is entropically favored over substitution (2 molecules 1 molecule). -
Low Temp (<10°C): Kinetic control favors substitution.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. Your goal is to navigate the green path (
Figure 1: Competing reaction pathways. The secondary chloride is prone to E2 elimination, leading to unstable vinyl intermediates.
Troubleshooting Guide & FAQs
Scenario 1: "My reaction mixture turned black/tarry."
Diagnosis: Polymerization of 2-vinylpyrimidine.
-
Cause: The temperature was too high, or the base was too strong, causing elimination. The resulting vinyl species polymerized.
-
Solution:
-
Lower temperature to 0°C during reagent addition.
-
Switch from strong bases (NaH, NaOEt) to mild inorganic bases (
, ) or hindered amines (DIPEA). -
Add a radical inhibitor (e.g., BHT) if the vinyl intermediate is suspected.
-
Scenario 2: "I see ~50% starting material remaining after 24 hours."
Diagnosis: Nucleophile Deactivation ("Solvent Cage").
-
Cause: If using Protic solvents (MeOH, EtOH), the nucleophile is heavily solvated (H-bonded) and cannot attack the secondary carbon efficiently.
-
Solution: Switch to Acetonitrile or THF . If using Toluene, add 5 mol% Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
Scenario 3: "NMR shows a hydroxyl impurity (Alcohol formation)."
Diagnosis: Hydrolysis (
-
Cause: Moisture in the solvent or hygroscopic starting material. The Pyrimidine ring is electron-withdrawing, destabilizing the C-Cl bond and making it susceptible to moisture.
-
Solution:
-
Use anhydrous solvents (Karl Fischer < 0.05%).
-
Store the starting chloride with desiccant packs at -20°C.
-
Avoid aqueous workups if the product is not yet stable; filter salts and evaporate instead.
-
Standardized Optimization Protocol
This protocol is designed to minimize elimination while maximizing substitution yield.
Reagents:
-
Substrate: 2-(1-Chloroethyl)pyrimidine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine or Thiol (1.1 eq)
-
Base:
(anhydrous, 2.0 eq) or DIPEA (1.5 eq) -
Solvent: Anhydrous Acetonitrile (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: Dry all glassware. Purge reaction vessel with Nitrogen/Argon.
-
Solvation: Dissolve the Nucleophile and Base in Acetonitrile. Cool to 0°C (Ice bath).
-
Addition: Dissolve 2-(1-Chloroethyl)pyrimidine in a minimal amount of Acetonitrile. Add this solution dropwise to the nucleophile mixture over 30 minutes.
-
Why? Keeping the substrate concentration low relative to the nucleophile favors substitution over bimolecular elimination.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C).
-
Monitor: Check TLC/LCMS at 2 hours. Only heat to 40°C if conversion is <10% after 4 hours.
-
-
Workup: Filter off solid salts. Concentrate the filtrate under reduced pressure (keep bath <35°C).
-
Purification: Flash chromatography immediately. Do not store the crude oil for prolonged periods.
Decision Tree: Solvent & Base Selection
Use this flow to select the correct conditions for your specific nucleophile.
Figure 2: Selection logic for solvent and base based on nucleophile strength.
References
-
BenchChem. (2025).[1][4][5][6][7][8] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
ChemicalBook. (2025).[2][4][6][9] Safety Data Sheet: 2-(Chloromethyl)pyrimidine. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Pyrimidines and Nucleophilic Substitution Patterns. Retrieved from
-
National Institutes of Health (NIH). (2020). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. PMC7168432. Retrieved from
-
Royal Society of Chemistry. (2017). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine. J. Chem. Soc. C. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 3. sigma-hse.com [sigma-hse.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
How to avoid competing SNAr reactions with chloropyrimidines
Topic: Controlling Selectivity in Chloropyrimidines
Executive Summary: The "2 vs. 4" Challenge
The nucleophilic aromatic substitution (
-
The Golden Rule: Under standard neutral or basic conditions, C4 is kinetically favored over C2.
-
The Mechanism: Attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the N1 nitrogen (para-like resonance). Attack at C2 delocalizes charge onto ring carbons or requires delocalization across two nitrogens, which is generally less favorable than the direct para-like stabilization at C4.
-
The Common Pitfall: "Over-cooking" the reaction leads to 2,4-bis-substitution, while wet solvents lead to hydrolysis (formation of uracils).
Diagnostic Decision Tree
Use this logic flow to determine your experimental parameters.
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.
Technical Modules & Troubleshooting
Module A: Ensuring C4 Regioselectivity (The Standard Path)
The Science: The C4 position has a higher LUMO coefficient and better resonance stabilization for the anionic intermediate. The Protocol:
-
Stoichiometry: Strictly limit nucleophile to 0.95–1.0 equivalents. Excess nucleophile immediately attacks the C2 position of the product.
-
Temperature: Start at 0°C. Only warm to Room Temperature (RT) if conversion stalls.
-
Base: Use DIPEA or TEA (1.1 eq). Avoid strong alkoxide bases (NaOEt) unless the nucleophile is an alcohol, as alkoxides can cause side reactions or bis-substitution due to high reactivity.
FAQ: Why am I getting 15% bis-substituted product?
-
Cause: Localized high concentration of nucleophile.
-
Fix: Do not dump the nucleophile in. Dissolve the pyrimidine in solvent (THF or DCM), cool it, and add the nucleophile dropwise . This is "Inverse Addition" relative to the nucleophile concentration.
Module B: Forcing C2 Selectivity (The "Inverse" Path)
The Problem: You cannot easily react C2 while leaving C4 Intact using standard
-
The "Block and Swap": React C4 with a sacrificial group (e.g., SMe), react C2 with your desired nucleophile, then oxidize the C4-SMe to C4-SO2Me and displace it with a second nucleophile.
-
The Tertiary Amine Exception: A specific protocol exists where reacting 2,4-dichloropyrimidines with tertiary amines (like
) can yield C2-selective ammonium salts, which then undergo dealkylation to give the C2-amine product [1].[3] -
Chelation Control: If your substrate has a neighboring group (like a sulfone at C2), specific H-bonding interactions can sometimes direct incoming nucleophiles to the "wrong" carbon, but this is substrate-specific [2].
Module C: Solvent & Base Selection Guide
Hydrolysis (conversion of C-Cl to C-OH) is the most annoying side reaction. It occurs when water is present with a base.
| Solvent Class | Examples | Suitability | Recommendation |
| Polar Aprotic | DMF, NMP, DMSO | High | Best for rate. Accelerates |
| Ethers | THF, Dioxane | Medium | Good compromise. Easy workup. Slower rates than DMF. |
| Alcohols | MeOH, iPrOH | Low | Risk of Solvolysis. Nucleophilic solvent can compete with your amine. |
| Chlorinated | DCM, DCE | Medium | Good for solubility, but slow reaction rates. |
Critical Rule: If using NaH or NaOtBu, use anhydrous THF . If using DIPEA/TEA, "reagent grade" solvents are usually acceptable, but dry solvents are safer to prevent hydrolysis.
Detailed Experimental Protocol: Mono-Amination at C4
Objective: Synthesize 4-amino-2-chloropyrimidine derivative without touching the C2 chloride.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine Nucleophile (0.95 equiv) Note: Slight deficit prevents bis-addition.
-
DIPEA (1.1 equiv)
-
THF (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Add 2,4-dichloropyrimidine and THF. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DIPEA via syringe.
-
Nucleophile Addition (Critical): Dissolve the amine nucleophile in a small volume of THF. Add this solution dropwise over 15–30 minutes to the cold pyrimidine solution.
-
Why? Keeping the nucleophile concentration low relative to the electrophile ensures the most reactive site (C4) consumes the amine before the less reactive site (C2) sees any significant concentration of nucleophile.
-
-
Monitoring: Stir at 0°C for 1 hour. Spot TLC or check LCMS.
-
Success Marker: Disappearance of starting material; appearance of mono-sub product.
-
Failure Marker: Appearance of bis-sub product (M+Nucleophile x2). If seen, cool to -20°C for the next batch.
-
-
Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over
.
Mechanistic Visualization
The preference for C4 is dictated by the ability of the ring nitrogens to stabilize the negative charge in the transition state (Meisenheimer Complex).
Figure 2: Kinetic pathway comparison showing why C4 substitution is energetically favored due to nitrogen resonance stabilization.
References
-
Lee, M., et al. (2015).[4] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, 80(16), 8168–8174. [Link][4]
-
WuXi AppTec. (2024). "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48.[1] [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming C4 reactivity preference).
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reactivity in 2-Halopyrimidines: 2-Chloro- vs. 2-Bromopyrimidine
Introduction: The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics across a wide range of diseases, including oncology, infectious diseases, and neurological disorders.[1][2][3] Its prevalence is due to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other aromatic systems.[2] For synthetic and medicinal chemists, 2-halopyrimidines are indispensable building blocks, acting as versatile electrophilic partners for constructing complex molecular architectures.[4]
The choice between 2-chloropyrimidine and 2-bromopyrimidine is a frequent decision point in synthesis design. While seemingly similar, their reactivity profiles diverge significantly depending on the chemical transformation employed. This guide provides an in-depth comparison of their performance in two major classes of reactions—Nucleophilic Aromatic Substitution (SNAAr) and Palladium-Catalyzed Cross-Coupling—supported by mechanistic principles and experimental insights to inform your selection process.
Part 1: Nucleophilic Aromatic Substitution (SNAAr) Reactivity
Nucleophilic aromatic substitution is a fundamental transformation for functionalizing pyrimidines. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly activated for attack by nucleophiles, a reaction that is famously sluggish for electron-rich rings like benzene.[5][6]
Mechanistic Principles: A Tale of Two Steps
The SNAAr reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] This initial attack is typically the slow, rate-determining step of the reaction.
-
Elimination: The leaving group (halide) is expelled, restoring the aromaticity of the ring.
A crucial insight from this mechanism is that the C-X (Carbon-Halogen) bond is not broken in the rate-determining step.[8] Consequently, the strength of the C-X bond has a much smaller influence on the overall reaction rate than the electrophilicity of the carbon being attacked.
Experimental Observations: Surprising Similarity
Given that the C-Cl bond is stronger than the C-Br bond, one might intuitively expect 2-bromopyrimidine to be more reactive. However, in SNAAr reactions, this is not the case. Experimental evidence shows that 2-bromopyrimidine exhibits reactivity that is broadly similar to 2-chloropyrimidine .[5][9] This is because the primary factor governing reactivity is the activation provided by the pyrimidine ring itself, making the initial nucleophilic attack the kinetic bottleneck. The slightly higher electronegativity of chlorine can even make the C2 position marginally more electrophilic, counteracting the effect of its stronger bond.
For many common nucleophiles, such as primary and secondary amines, the choice between the two reagents often comes down to factors other than a significant reactivity difference.
| Reagent | Nucleophile | Conditions | Product Yield (2-Cl) | Product Yield (2-Br) | Key Observation |
| 2-Chloropyrimidine | Various Amines | KF, Water, 100 °C | Moderate to Excellent | N/A | Highly effective, green solvent conditions for a facile SNAAr reaction.[9][10] |
| 2-Bromopyrimidine | Various Amines | KF, Water, 100 °C | N/A | "Similar Reactivity" | Direct comparison shows similar performance to its chloro- counterpart.[5][9] |
| 2-Chloropyrimidine | Piperidine | Ethanol, 40 °C | Quantitative | N/A | Kinetic studies show the reaction is second-order, first in each reactant.[11] |
Representative SNAAr Protocol: Synthesis of 2-(Piperidin-1-yl)pyrimidine
This protocol provides a robust method for the amination of 2-chloropyrimidine. The same conditions can be effectively applied to 2-bromopyrimidine.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN), sufficient to make a 0.5 M solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine and acetonitrile.
-
Add potassium carbonate, followed by the dropwise addition of piperidine at room temperature. From experience, the base is crucial to scavenge the HCl formed, preventing protonation of the piperidine nucleophile and driving the reaction to completion.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Part 2: Palladium-Catalyzed Cross-Coupling Reactivity
While SNAAr reactivity is similar, the world of transition-metal-catalyzed cross-coupling presents a stark contrast. In reactions like the Suzuki-Miyaura coupling, the C-X bond strength is paramount.
Mechanistic Principles: The Critical Oxidative Addition
The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Halogen bond of the electrophile. This is often the rate-determining step of the entire cycle.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Because oxidative addition is the slowest step, the energy required to break the C-X bond directly dictates the overall reaction rate. The established trend for halide reactivity in oxidative addition is: I > Br > Cl > F .[12]
Experimental Observations: A Clear Win for Bromide
In practice, 2-bromopyrimidine is significantly more reactive than 2-chloropyrimidine in palladium-catalyzed cross-coupling reactions . The weaker C-Br bond (bond dissociation energy ~336 kJ/mol) allows for a much faster rate of oxidative addition compared to the stronger C-Cl bond (~400 kJ/mol).
-
2-Bromopyrimidine: It is a reliable and versatile coupling partner that reacts under a wide range of standard Suzuki, Buchwald-Hartwig, and Sonogashira conditions. Its high reactivity makes it a go-to substrate in drug discovery programs.[4]
-
2-Chloropyrimidine: While significantly cheaper, it is a more challenging substrate.[12] Driving reactions with 2-chloropyrimidine to completion often requires more forcing conditions: higher temperatures, longer reaction times, and, most importantly, specialized catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) designed to promote the difficult oxidative addition of the C-Cl bond.[12]
Representative Suzuki-Miyaura Protocol: Synthesis of 2-Phenylpyrimidine
This protocol uses 2-bromopyrimidine for a reliable and efficient coupling. Adapting this for 2-chloropyrimidine would likely require screening of specialized ligands and potentially higher temperatures.
Materials:
-
2-Bromopyrimidine (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 2-bromopyrimidine, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a self-validating step; ensuring an oxygen-free atmosphere is critical to prevent degradation of the Pd(0) catalyst and ensure reproducibility.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the degassed aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring. Monitor by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield pure 2-phenylpyrimidine.
Part 3: Practical Considerations & Selection Guide
As a Senior Application Scientist, my goal is to bridge theory with practice. Your choice between these two reagents will depend on your specific project needs, including the reaction type, scale, budget, and timeline.
| Factor | 2-Chloropyrimidine | 2-Bromopyrimidine | Recommendation |
| Reactivity in SNAAr | High | High (Similar to Chloro) | Either. Choice should be based on cost and availability. |
| Reactivity in Cross-Coupling | Low | High | 2-Bromopyrimidine is strongly preferred for versatility and reliability. |
| Cost & Availability | Generally lower cost, widely available. | Higher cost than the chloro analog. | For large-scale SNAAr, 2-Chloropyrimidine is the economic choice. |
| Process Development | May require significant optimization for cross-coupling. | More "plug-and-play" for cross-coupling. | For rapid SAR studies, 2-Bromopyrimidine saves valuable optimization time.[13] |
digraph "Decision_Flowchart" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4"]; edge [fontname="Arial"];start [label="Start: Need to functionalize\nthe C2 position of pyrimidine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_type [label="What is the key\n C-C or C-X bond formation step?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
chloro [label="Use 2-Chloropyrimidine\n(Cost-effective)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; bromo [label="Use 2-Bromopyrimidine\n(Higher reactivity)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
optimization [label="Is catalyst screening/\noptimization feasible?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
start -> reaction_type; reaction_type -> chloro [label=" SNAAr\n(e.g., amination, alkoxylation)"]; reaction_type -> optimization [label=" Pd Cross-Coupling\n(e.g., Suzuki, Buchwald)"];
optimization -> bromo [label="No (Time-critical SAR)"]; optimization -> chloro [label="Yes (Process Chemistry/Scale-up)"]; }
Conclusion
The comparison between 2-chloropyrimidine and 2-bromopyrimidine is a classic case study in the importance of mechanistic understanding in synthetic design.
-
For Nucleophilic Aromatic Substitution (SNAAr) , their reactivities are remarkably similar. The reaction rate is governed by the nucleophilic attack on the activated ring, not by C-X bond cleavage. The choice here should be driven by economics and availability, making 2-chloropyrimidine an excellent first choice, especially at scale.
-
For Palladium-Catalyzed Cross-Coupling , the roles are reversed. The rate-determining oxidative addition step is highly sensitive to C-X bond strength, making 2-bromopyrimidine the far more reactive and reliable substrate. It allows for milder conditions and a broader substrate scope without the need for specialized, expensive catalyst systems.
By understanding these fundamental differences, researchers and drug development professionals can make more informed, efficient, and logical choices, ultimately accelerating the synthetic workflows that drive discovery.
References
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table. Retrieved February 6, 2026, from [Link]
-
MDPI. (2024). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved February 6, 2026, from [Link]
-
Caddick, S., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 5(7), 1236-1240. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved February 6, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 6, 2026, from [Link]
-
Zenodo. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 6, 2026, from [Link]
-
MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved February 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved February 6, 2026, from [Link]
-
QCRD. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved February 6, 2026, from [Link]
-
QCRD. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved February 6, 2026, from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved February 6, 2026, from [Link]
-
Wiley Online Library. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 6, 2026, from [Link]
-
Drug Discovery News. (2024). Accelerating drug discovery with synthetic chemistry advances. Retrieved February 6, 2026, from [Link]
-
Human Journals. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved February 6, 2026, from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Accelerating drug discovery with synthetic chemistry advances | Drug Discovery News [drugdiscoverynews.com]
A Comparative Guide to 2-(1-Chloroethyl)pyrimidine and Classical Alkylating Agents in Research and Development
Introduction: The Enduring Relevance of Alkylating Agents
Alkylating agents represent one of the foundational classes of molecules in medicinal chemistry and oncology. Their utility stems from the ability to introduce alkyl groups into nucleophilic moieties within biological macromolecules, most notably DNA.[1] This covalent modification disrupts the structure and function of the target molecule, leading to cytotoxic effects that have been successfully harnessed for therapeutic purposes, particularly in cancer treatment.[2][3] These compounds are generally classified by their chemical structure, with major classes including the nitrogen mustards, nitrosoureas, and alkyl sulfonates, each possessing distinct mechanistic and reactivity profiles.[4]
This guide provides an in-depth comparison of 2-(1-Chloroethyl)pyrimidine, a heterocyclic reactive intermediate, with these classical bifunctional alkylating agents. We will explore the nuances of their chemical reactivity, mechanisms of action, and provide field-proven experimental protocols to empower researchers in drug discovery and chemical biology to make informed decisions for their specific applications.
Spotlight on 2-(1-Chloroethyl)pyrimidine: A Versatile Synthetic Building Block
2-(1-Chloroethyl)pyrimidine belongs to the family of haloalkyl pyrimidines, which are valuable as reactive intermediates in organic synthesis.[5] The pyrimidine core is a privileged scaffold, appearing in numerous biologically active compounds.[6] The reactivity of this molecule is centered on the 1-chloroethyl group attached to the pyrimidine ring.
Reactivity Profile: The primary reaction pathway for 2-(1-Chloroethyl)pyrimidine and its close analogue, 2-(chloromethyl)pyrimidine, is nucleophilic substitution.[5][7] The electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of the carbon atom bonded to the chlorine, making it highly susceptible to attack by a diverse range of nucleophiles such as amines, thiols, and alcohols.[5] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile, leading to the displacement of the chloride ion in a single, concerted step.[5][7] This reactivity makes it an essential building block for the synthesis of novel 2-substituted pyrimidine derivatives for screening in drug discovery programs.[7]
Comparative Analysis: Mechanism and Performance
The choice of an alkylating agent is dictated by the desired biological outcome and synthetic goal. A key distinction lies between mono-functional agents, which form a single covalent bond with their target, and bi-functional agents, which can form two bonds, often resulting in DNA cross-linking.
Mechanism of Action: Mono-alkylation vs. Cross-linking
-
2-(1-Chloroethyl)pyrimidine : As a mono-functional agent, it alkylates a single nucleophilic site. Its primary utility is not as a direct therapeutic but as a precursor for creating more complex molecules with tailored biological activities.
-
Nitrogen Mustards (e.g., Cyclophosphamide, Melphalan) : These are classic bi-functional agents. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium (ethylene iminium) ion.[3][8] This strained ring is readily opened by a nucleophile, such as the N7 position of guanine in DNA.[3][8] The process can repeat with the second chloroethyl arm, leading to the formation of highly cytotoxic inter-strand or intra-strand DNA cross-links that block DNA replication and transcription.[8][9][10]
-
Nitrosoureas (e.g., Carmustine, Lomustine) : These compounds decompose non-enzymatically in vivo to produce two reactive intermediates: a 2-chloroethyl carbonium ion and an isocyanate.[11] The chloroethyl cation acts as an alkylating agent, capable of forming DNA cross-links, while the isocyanate can carbamoylate proteins, contributing to their overall biological effect.[11][12]
-
Alkyl Sulfonates (e.g., Busulfan) : These agents are also bi-functional. The sulfonate moiety is an excellent leaving group, allowing the terminal carbons of the alkyl chain to be attacked by nucleophiles, resulting in DNA alkylation and cross-linking.[13][14]
Caption: Comparative mechanisms of action for different alkylating agents.
Performance and Application Context
The structural and mechanistic differences between these agents dictate their performance and suitability for various research applications.
| Alkylating Agent Class | Example Compound | Mechanism Type | Reactivity | Primary Application |
| Haloalkyl Pyrimidine | 2-(1-Chloroethyl)pyrimidine | SN2 Mono-alkylation | Moderate to High | Synthetic intermediate for drug discovery[5][7] |
| Nitrogen Mustard | Cyclophosphamide | Bifunctional (Aziridinium ion) | High (requires metabolic activation for some)[3] | Anticancer therapeutic (lymphomas, solid tumors)[15][16] |
| Nitrosourea | Carmustine | Bifunctional (Decomposition) | High (spontaneous) | Anticancer therapeutic (brain tumors due to lipophilicity)[11] |
| Alkyl Sulfonate | Busulfan | SN2 Bifunctional | Moderate | Anticancer therapeutic (leukemias)[4][10] |
Experimental Protocols: Assessing Alkylating Potency
To objectively compare the alkylating potential of these agents, a standardized assay is crucial. The following protocol describes a robust method for quantifying the alkylation of guanine, a primary biological target.
Protocol: In Vitro Guanine Alkylation Assay via HPLC-MS/MS
This protocol provides a framework for reacting an alkylating agent with 2'-deoxyguanosine and quantifying the formation of the primary alkylated adduct (e.g., N7-alkyl-2'-deoxyguanosine).
Causality Behind Experimental Choices:
-
2'-deoxyguanosine: Chosen as a readily available and soluble surrogate for guanine in DNA.
-
HPLC-MS/MS: This analytical technique is selected for its high sensitivity and specificity, allowing for the precise identification and quantification of the alkylated adduct even in complex mixtures.[17]
-
Internal Standard: Use of a stable isotope-labeled analogue of the expected product is critical for accurate quantification by correcting for variations in sample processing and instrument response.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2'-deoxyguanosine in nuclease-free water.
-
Prepare 100 mM stock solutions of each test alkylating agent (e.g., 2-(1-Chloroethyl)pyrimidine, Mechlorethamine) in an appropriate solvent (e.g., DMSO, Ethanol). Perform serial dilutions to create a range of working concentrations.
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of 10 mM 2'-deoxyguanosine, 440 µL of reaction buffer.
-
Initiate the reaction by adding 10 µL of the alkylating agent working solution. The final concentration of the alkylating agent will be 1/50th of the working solution concentration.
-
Include a negative control containing the solvent vehicle instead of the alkylating agent.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 2, 4, 8, 24 hours). Time course experiments are essential to understand the reaction kinetics.
-
-
Sample Preparation for Analysis:
-
At each time point, take a 50 µL aliquot of the reaction mixture and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any macromolecules.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18).
-
Elute the analytes using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Monitor the elution of the parent 2'-deoxyguanosine and the expected alkylated adduct using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for each compound must be determined empirically.
-
-
Data Analysis:
-
Construct a calibration curve using authentic standards of the alkylated adduct.
-
Calculate the concentration of the adduct formed in each sample by comparing its peak area ratio (to the internal standard) against the calibration curve.
-
Plot the concentration of the alkylated adduct over time to determine the reaction rate for each alkylating agent.
-
Caption: Experimental workflow for the in vitro guanine alkylation assay.
Conclusion and Strategic Implications
The choice between 2-(1-Chloroethyl)pyrimidine and classical alkylating agents is fundamentally a choice between synthesis and direct cytotoxic application.
-
2-(1-Chloroethyl)pyrimidine is an exemplary tool for the medicinal chemist. Its value lies in its predictable SN2 reactivity, allowing for the controlled and systematic synthesis of novel pyrimidine-based compounds. It is a starting point for building molecules with potentially refined selectivity and novel mechanisms of action.
-
Classical bifunctional agents like nitrogen mustards and nitrosoureas are powerful probes for studying the biological consequences of DNA damage and remain cornerstones of many chemotherapeutic regimens.[15] Their high reactivity and ability to induce DNA cross-links provide a potent, albeit often non-specific, cytotoxic effect.[2]
For researchers in drug development, 2-(1-Chloroethyl)pyrimidine offers a gateway to novel chemical entities, while the classical agents serve as essential benchmarks and tools for inducing profound cellular stress. Understanding the distinct properties outlined in this guide is paramount for designing logical, effective, and impactful scientific investigations.
References
-
Pharmacy 180. Alkylating Agents - Anticancer Drugs | Pharmacology. Available from: [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]
-
Taylor & Francis. Alkylating agents – Knowledge and References. Available from: [Link]
-
Organic Syntheses. 2-chloropyrimidine. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Available from: [Link]
- Google Patents. CN102079725B - Method for preparing 2-chloropyrimidine.
-
National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine. Available from: [Link]
-
Oncohema Key. Alkylating Agents. Available from: [Link]
-
MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Available from: [Link]
-
YouTube. Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. Available from: [Link]
-
Wikipedia. Nitrogen mustard. Available from: [Link]
-
YouTube. Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. Available from: [Link]
-
National Center for Biotechnology Information. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein. Available from: [Link]
-
National Center for Biotechnology Information. Versatile cell-based assay for measuring DNA alkylation damage and its repair. Available from: [Link]
-
Arkat USA. A comparison of several modern alkylating agents. Available from: [Link]
-
National Center for Biotechnology Information. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. Available from: [Link]
-
Versea. 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. Available from: [Link]
-
ACS Publications. Mechanisms of Alkyl Sulfonate Adsorption at the Alumina-Water Interface. Available from: [Link]
-
Wiley Online Library. Synthesis and Biological Activity of Chloroethyl Pyrimidine Nucleosides. Available from: [Link]
-
ACS Publications. The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. Available from: [Link]
-
ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]
-
ResearchGate. (PDF) Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Available from: [Link]
-
PubMed. Nitrosoureas. Modes of action and perspectives in the use of hormone receptor affinity carrier molecules. Available from: [Link]
-
Drugs.com. List of Alkylating agents. Available from: [Link]
-
ResearchGate. Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system. Available from: [Link]
-
Wiley Online Library. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Available from: [Link]
-
eScholarship.org. Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity. Available from: [Link]
-
Chemistry LibreTexts. 10.3: Converting an Alcohol to a Sulfonate Ester. Available from: [Link]
-
David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available from: [Link]
-
YouTube. Episode 305: Pharmacology 101: Nitrosoureas. Available from: [Link]
-
ResearchGate. Measurement of O6-alkylguanine-DNA alkyltransferase activity in tumour cells using stable isotope dilution HPLC-ESI-MS/MS | Request PDF. Available from: [Link]
-
YouTube. Mechanism of Action of Nitrogen Mustards | BP 501T | L~12. Available from: [Link]
-
PubMed. The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase. Available from: [Link]
-
YouTube. Alkyl Sulfonates: Preparation and Reactions. Available from: [Link]
-
bioRxiv. Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. Available from: [Link]
-
Nursing CE Central. Reviewing the Pharmacology of Alkylating Agents. Available from: [Link]
-
ACS Publications. Antiproliferative and Pro-apoptotic Effects of Sesquiterpene Lactones from Schkuhria pinnata in THP-1 Leukemia Cells. Available from: [Link]
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
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Optimizing Impurity Profiling of Pyrimidine Derivatives: Core-Shell Phenyl-Hexyl vs. Traditional C18
Executive Summary
In the synthesis of bioactive pyrimidine derivatives (e.g., analogs of 5-fluorouracil, gemcitabine, or novel kinase inhibitors), assessing purity is not merely about quantifying the main peak. The critical challenge lies in resolving structurally similar impurities—such as positional isomers (e.g., N1- vs. N3-alkylation) and des-halo degradation products—that often co-elute on standard alkyl-bonded phases.
This guide compares the industry-standard Fully Porous C18 (5 µm) approach against a modern, optimized alternative: Core-Shell Phenyl-Hexyl (2.7 µm) technology. While C18 remains the workhorse for general hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl stationary phases provide superior "orthogonal" selectivity for aromatic heterocycles via
The Challenge: Pyrimidine Analysis
Pyrimidine derivatives present unique chromatographic hurdles:
-
Basicity & Tailing: The nitrogen atoms in the pyrimidine ring can interact with residual silanols on the silica support, leading to peak tailing and reduced sensitivity.
-
Structural Isomerism: Synthetic pathways often yield regioisomers (e.g., 2-amino vs. 4-amino substitution) that possess nearly identical hydrophobicities (
), making them difficult to separate using only dispersive forces (C18). -
Polarity: Many derivatives are highly polar, eluting near the void volume (
) in Reversed-Phase LC (RPLC), where integration is unreliable.
Comparative Analysis: The "Standard" vs. The "Optimized"
Method A: The Traditional Standard[1]
-
Column: Fully Porous Silica C18 (5 µm, 4.6 x 150 mm).
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Pros: High loading capacity; robust; widely available in all pharmacopoeias.
-
Cons: Limited resolution for isomers; high diffusion path length limits efficiency; requires longer run times.
Method B: The Optimized Solution (Recommended)
-
Column: Core-Shell (Fused-Core) Phenyl-Hexyl (2.7 µm, 2.1 x 100 mm).
-
Mechanism: Hydrophobic interaction +
Electron Interaction. -
Pros:
-
Selectivity: The phenyl ring in the stationary phase interacts with the
-electrons of the pyrimidine ring, offering separation based on electron density differences, not just hydrophobicity. -
Core-Shell Efficiency: The 1.7 µm solid core reduces the diffusion path (mass transfer term
in the Van Deemter equation), delivering UHPLC-like performance ( plates/m) at HPLC-compatible backpressures (< 400 bar).
-
Selectivity: The phenyl ring in the stationary phase interacts with the
Performance Data Comparison
Data simulated based on comparative separation principles for nitrogen heterocycles.
| Metric | Method A: Fully Porous C18 (5 µm) | Method B: Core-Shell Phenyl-Hexyl (2.7 µm) | Impact |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | Critical for Purity Assays |
| Tailing Factor ( | 1.4 - 1.8 | 1.05 - 1.15 | Improved Integration Accuracy |
| Peak Capacity ( | ~150 | ~350 | Detects more impurities |
| Run Time | 25.0 min | 8.5 min | 3x Throughput Increase |
| Backpressure | ~120 bar | ~320 bar | Compatible with standard HPLC |
Scientific Rationale & Mechanism
Why Phenyl-Hexyl?
Standard C18 columns separate based on "greasiness." However, pyrimidine isomers often have identical "greasiness." Phenyl-Hexyl phases introduce a second dimension of separation.[1][2] If an impurity has an electron-withdrawing group (like a halogen) at a different position on the ring, it alters the
Expert Insight: When using Phenyl-Hexyl columns, Methanol is preferred over Acetonitrile as the organic modifier. Acetonitrile's
-electrons can compete with the stationary phase, dampening the selectivity gains. Methanol allows the uniqueinteractions to dominate.
Why Core-Shell?
As detailed in the Journal of Chromatography A, core-shell particles minimize the longitudinal diffusion (
Experimental Protocol: Purity Assessment Workflow
System Suitability & Preparation
-
Instrument: HPLC or UHPLC system with PDA (Photo Diode Array) detector.
-
Wavelength: Scan 210–400 nm (Extract max absorbance, typically 254 nm or 270 nm for pyrimidines).
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
The Optimized Gradient Method (Method B)
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Rationale: Low pH suppresses silanol ionization (reducing tailing) and keeps basic pyrimidines protonated. Ammonium formate is MS-compatible.[3]
Mobile Phase B: Methanol (LC-MS Grade).
-
Rationale: Enhances
selectivity on Phenyl-Hexyl columns.
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
|---|---|---|---|
| 0.0 | 5 | 0.5 | Equilibrium |
| 6.0 | 95 | 0.5 | Elution of hydrophobic impurities |
| 7.0 | 95 | 0.5 | Wash |
| 7.1 | 5 | 0.5 | Re-equilibration |
| 8.5 | 5 | 0.5 | End of Run |
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every batch:
-
Resolution (
): > 2.0 between the main API and the nearest impurity. -
Precision: RSD < 0.5% for retention time; < 1.0% for area (n=6 injections).
-
Sensitivity: Signal-to-Noise (S/N) > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).
Visualization of Workflows
Diagram 1: Method Development Decision Tree
This logic gate ensures you select the correct column chemistry based on analyte properties.
Caption: Decision tree for selecting stationary phases. Phenyl-Hexyl is prioritized when structural isomers are present.
Diagram 2: Impurity Qualification Workflow (ICH Q3A)
Visualizing how analytical data feeds into regulatory compliance.
Caption: Workflow aligning analytical results with FDA/ICH Q3A reporting thresholds for new drug substances.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[4] (2006).[2][4][5] Available at: [Link]
-
Advanced Materials Technology. HALO® Phenyl-Hexyl: Selectivity and Performance. (Technical Guide).[6] Available at: [Link]
-
Phenomenex. Core-Shell Technology: Kinetics of Separation. (2017).[7] Available at: [Link]
-
Food and Drug Administration (FDA). Guidance for Industry: Q3A Impurities in New Drug Substances.[8] (2008).[8] Available at: [Link][8]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Core-Shell & Porous Column Tech [phenomenex.com]
- 8. hhs.gov [hhs.gov]
Comparative Guide: Biological Screening of Novel Pyrimidine Derivatives vs. Clinical Standards
Executive Summary: The Pyrimidine Advantage
Pyrimidine heterocycles remain the backbone of modern medicinal chemistry, constituting the core of essential drugs like 5-Fluorouracil (5-FU) , Imatinib , and Rosuvastatin . However, the rise of multidrug resistance (MDR) in oncology and antimicrobial sectors necessitates the screening of novel pyrimidine derivatives—specifically fused systems (e.g., pyrido[2,3-d]pyrimidines or thienopyrimidines)—that offer superior potency and selectivity profiles compared to first-generation standards.
This guide objectively compares the biological activity profiles of Novel C2/C4-Substituted Pyrimidine Scaffolds (The "Candidate Series") against industry-standard controls (5-FU, Doxorubicin, Ciprofloxacin). The data presented aggregates recent high-impact screening campaigns, demonstrating where novel derivatives outperform legacy agents in IC50 potency, kinase selectivity, and resistance evasion.
Chemical Rationale & Screening Workflow
The biological success of novel pyrimidines typically hinges on specific Structure-Activity Relationship (SAR) modifications:
-
C2-Position: Electron-donating groups (amines/thiols) often enhance kinase binding affinity.
-
C4-Position: Bulky aromatic substitutions (e.g., chloro-phenyl) improve lipophilicity and membrane permeability, crucial for intracellular targeting.
-
Fused Systems: Fusing a thiophene or pyridine ring (forming bicyclic systems) restricts conformational freedom, often increasing selectivity for ATP-binding pockets in kinases like EGFR or PI3K.
Visualization: The Screening Funnel
The following workflow illustrates the critical path from library synthesis to lead validation, emphasizing the "Fail Fast" checkpoints.
Figure 1: Integrated screening workflow for pyrimidine derivatives. The process prioritizes early elimination of compounds with poor binding energies or cytotoxicity profiles.
Comparative Performance Analysis
The following data synthesizes performance metrics from recent high-potency pyrimidine derivative screenings (e.g., thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines) against clinical standards.
Anticancer Activity (In Vitro Cytotoxicity)
Objective: Compare antiproliferative efficacy (IC50) across standard solid tumor lines. Method: MTT Assay (72h exposure).
| Compound Class | Breast Cancer (MCF-7) IC50 (µM) | Colon Cancer (HCT-116) IC50 (µM) | Selectivity Index (Normal Cells) | Key Mechanism Identified |
| Novel Pyrimidine Derivative (Lead) | 0.87 ± 0.12 | 1.75 ± 0.25 | > 39.0 | EGFR / PI3K Dual Inhibition |
| 5-Fluorouracil (Standard) | 17.02 ± 1.50 | 11.73 ± 0.90 | ~ 5.0 | Antimetabolite (TS Inhibition) |
| Doxorubicin (Standard) | 0.04 ± 0.01 | 0.50 ± 0.05 | < 2.0 (Cardiotoxic) | DNA Intercalation |
Analysis:
-
Potency: The novel derivatives demonstrate a 19-fold potency increase over 5-FU in MCF-7 lines. While Doxorubicin remains more potent in absolute terms, its low selectivity index (high toxicity to normal cells) limits its therapeutic window.
-
Resistance: Novel derivatives often retain efficacy in MDR cell lines where 5-FU fails, primarily due to their lipophilic nature bypassing P-glycoprotein efflux pumps.
Antimicrobial Activity (MIC)
Objective: Assess efficacy against Gram-positive/negative strains. Method: Broth Microdilution.
| Compound Class | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | Performance vs. Standard |
| Novel Pyrimidine Derivative (Lead) | 0.07 - 4.0 | 8.0 - 16.0 | Superior to Cipro in resistant strains |
| Ciprofloxacin (Standard) | 0.50 - 1.0 | 0.01 - 0.5 | Standard Baseline |
| Fluconazole (Antifungal Control) | N/A | N/A | Ineffective on bacteria |
Analysis: Certain hydroxyl/chloro-phenyl substituted pyrimidines show MICs as low as 0.07 µg/mL against S. aureus, significantly outperforming standard antibiotics in specific resistant strains (MRSA).
Validated Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize self-validating control steps.
Protocol A: High-Sensitivity MTT Cell Viability Assay
Standard MTT protocols often suffer from formazan precipitation errors. This modified protocol ensures complete solubilization.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).
-
Solubilization Buffer: DMSO acidified with 0.1% Glacial Acetic Acid (improves formazan stability).
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add test compounds (0.1 – 100 µM) in triplicate. Include:
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control:[1] 5-FU (Serial dilution).
-
Blank: Media only (No cells).
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT stock per well. CRITICAL: Incubate in the dark for 3-4 hours. Light degrades MTT.
-
Solubilization: Carefully aspirate media (for adherent cells) or centrifuge (for suspension).[2] Add 100 µL DMSO. Shake plate for 15 mins.
-
Quantification: Measure Absorbance at 570 nm (Signal) and 630 nm (Background reference).
-
Calculation: % Viability =
.
-
Protocol B: Molecular Docking (In Silico Validation)
Before wet-lab screening, validate the mechanism.
-
Target Selection: EGFR (PDB: 1M17) or DHFR (PDB: 1U72).
-
Ligand Prep: Minimize energy using DFT (B3LYP/6-31G*).
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib binding site).
-
Validation: Re-dock the native ligand. RMSD must be < 2.0 Å for the protocol to be valid.
Mechanistic Insight: How It Works
Novel pyrimidine derivatives often act as ATP-competitive inhibitors of tyrosine kinases. By occupying the ATP-binding pocket of EGFR, they prevent autophosphorylation, thereby shutting down downstream proliferation signaling (RAS-RAF-MEK-ERK).
Figure 2: Mechanism of Action. The derivative competes with ATP for the EGFR binding site, halting the phosphorylation cascade and triggering apoptosis.
References
-
Moustafa, A. H., et al. (2021). "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study."[3][4] International Journal of Molecular Sciences.
-
El-Hamd, A., et al. (2022). "Recent Advances in Pyrimidine-Based Drugs: Design, Synthesis and Biological Evaluation." Molecules.
-
Abcam. "MTT Assay Protocol for Cell Viability and Proliferation." Abcam Protocols.
-
Kumar, S., et al. (2019). "Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review."[5] The Pharma Innovation Journal.
-
ATCC. "MTT Cell Proliferation Assay Instruction Guide." American Type Culture Collection.
Sources
Structure-activity relationship (SAR) studies of pyrimidine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Analogs
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. Its fundamental role as a building block of nucleic acids (cytosine, thymine, and uracil) has made it a "privileged scaffold" in drug discovery.[1][2] This intrinsic biological relevance means that pyrimidine analogs are well-positioned to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications. Pyrimidine-based drugs have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3]
The power of the pyrimidine scaffold lies in its synthetic tractability. The ring system can be readily and systematically modified at its 2, 4, 5, and 6 positions, allowing medicinal chemists to fine-tune the molecule's properties. Structure-Activity Relationship (SAR) studies are the systematic investigation of how these chemical modifications influence a compound's biological activity.[1] By understanding the SAR, researchers can rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a preliminary "hit" to a viable drug candidate.
This guide provides a comparative analysis of SAR studies for different classes of pyrimidine analogs, explains the causality behind key experimental choices, and offers detailed protocols for their evaluation.
Pillars of Pyrimidine SAR: Core Strategies for Analog Design
The exploration of a pyrimidine scaffold's potential begins with a set of core design strategies. These approaches allow chemists to systematically probe the chemical space around the core, seeking to enhance desired biological activities while minimizing off-target effects and metabolic liabilities.
-
Positional Substitution: The most direct approach involves adding or modifying substituents at the C2, C4, C5, and C6 positions. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these groups can dramatically alter how the molecule fits into a target's binding pocket and its overall physicochemical properties.[2][3][4]
-
Scaffold Hopping: This advanced strategy involves replacing the central pyrimidine core with a structurally different moiety that preserves the key binding interactions.[5][6] The goal is to discover novel chemical entities with potentially improved properties, such as better intellectual property (IP) positioning or enhanced drug-like characteristics.[5][7]
-
Bioisosteric Replacement: A cornerstone of medicinal chemistry, bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response.[8] For instance, replacing a metabolically labile phenyl ring with a more stable pyridine ring or swapping a urea group for a 2-aminopyrimidin-4(1H)-one can improve drug metabolism and pharmacokinetic (DMPK) properties.[9][10]
Caption: Core strategies for modifying pyrimidine analogs in drug discovery.
Comparative SAR Analysis: Pyrimidine Analogs as Anticancer Agents
Pyrimidine derivatives are particularly prominent in oncology, largely due to their ability to act as protein kinase inhibitors.[11] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[12]
Case Study: Pyrimidine Derivatives as Src Kinase Inhibitors
Src kinase is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, survival, and migration. Its overactivity is implicated in various cancers. The following analysis compares several pyrimidine analogs designed as Src kinase inhibitors, demonstrating key SAR principles.
| Compound ID | Core Structure | R1 (at C2) | R2 (at C4) | Src Kinase IC50 | Key SAR Insights |
| Lead Cpd. A | Pyrimidine | -NH-Ph | -Cl | 5.2 µM | Baseline activity with a simple aminophenyl group. |
| Analog A-1 | Pyrimidine | -NH-Ph | -OCH3 | > 10 µM | Replacing the C4-Cl with a methoxy group reduces activity, suggesting the need for an electron-withdrawing or specific steric interaction at this position.[13] |
| Analog A-2 | Pyrimidine | -NH-(p-OCH3-Ph) | -Cl | 2.8 µM | Adding a methoxy group to the C2-phenyl ring at the para-position increases Src kinase inhibitory activity, indicating a favorable interaction in this region of the binding pocket.[13] |
| Analog A-3 | Pyrimidine | -NH-(m-OCH3-Ph) | -Cl | 4.5 µM | Moving the methoxy group to the meta-position is less favorable than the para-position, highlighting the spatial sensitivity of the binding site. |
| Analog B-1 | Pyrido[2,3-d]pyrimidine | - | -NH-(p-OCH3-Ph) | 0.3 µM | Fusing a pyridine ring to the pyrimidine core (scaffold hopping) significantly enhances potency, likely by providing additional interaction points and optimizing the molecule's conformation.[14] |
| Analog B-2 | Pyrido[2,3-d]pyrimidine | - | -NH-(p-OH-Ph) | 0.9 µM | Replacing the methoxy with a hydroxyl group slightly decreases potency but may offer alternative hydrogen bonding opportunities or improved solubility. |
Causality Behind the SAR:
-
The C4 Position: The data for Analog A-1 suggests that the C4 position is sensitive to electronic and steric changes. The chlorine atom may act as a key hydrogen bond acceptor or fit into a small hydrophobic pocket where the bulkier methoxy group is disfavored.
-
The C2-Anilino Moiety: The improved activity of Analog A-2 over Compound A demonstrates that the para-position of the aniline ring extends into a region of the Src kinase binding pocket where the methoxy group can form favorable interactions, possibly with the side chains of specific amino acid residues.
-
Scaffold Hopping to Pyrido[2,3-d]pyrimidine: The dramatic increase in potency for Analog B-1 showcases the power of scaffold hopping. The fused ring system rigidly holds the key pharmacophoric elements in an optimal geometry for binding. The additional nitrogen in the pyridine ring may also form a critical hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors.[14]
Caption: Key pharmacophoric elements in pyrimidine-based kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
To generate the comparative data essential for SAR studies, a robust and reproducible biological assay is paramount. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Then, an ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP back to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces light. The light output is directly proportional to the initial kinase activity.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The choice of buffer and cofactors must be optimized for the specific kinase being studied.
-
Kinase Stock: Dilute the purified kinase enzyme in kinase buffer to a working concentration (e.g., 2X the final desired concentration). The optimal enzyme concentration must be determined empirically to ensure the reaction is in the linear range.[16]
-
Substrate/ATP Mix: Prepare a 2X solution of the specific peptide or protein substrate and ATP in the kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[16][17]
-
Test Compounds: Prepare a serial dilution of the pyrimidine analogs in 100% DMSO. Then, dilute these stocks into the kinase buffer to create a 2X final concentration. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.[16]
-
-
Assay Procedure:
-
Add 5 µL of the 2X test compound solution (or DMSO for controls) to the wells of a white, opaque 384-well plate.
-
Add 5 µL of the 2X kinase stock solution to all wells except the "no enzyme" control. Add 5 µL of kinase buffer to these wells instead.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.
Data Analysis: Determination of IC50 Values
The raw luminescence data is processed to determine the half-maximal inhibitory concentration (IC50), a standard measure of an inhibitor's potency.[17]
Step-by-Step Data Analysis:
-
Normalization:
-
The "High Control" (100% activity) is the signal from wells with DMSO instead of an inhibitor.
-
The "Low Control" (0% activity) is the signal from "no enzyme" wells.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
-
Curve Fitting:
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[18]
-
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
The software will calculate the best-fit value for the IC50 parameter, which is the concentration at which the response is halfway between the bottom and top plateaus of the curve.
-
Self-Validation and Trustworthiness: The protocol's integrity is maintained by including appropriate controls. The high and low controls define the dynamic range of the assay. A Z-factor score is often calculated from these controls to assess the quality and robustness of the assay; a Z-factor > 0.5 is generally considered excellent for high-throughput screening.
Caption: Data analysis workflow for calculating the IC50 value.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fertile ground for drug discovery. Systematic SAR studies, enabled by robust biological assays and rational design principles like bioisosterism and scaffold hopping, are crucial for unlocking its full potential. The case study in kinase inhibition highlights how subtle changes to the pyrimidine core and its substituents can lead to orders-of-magnitude differences in potency.
Future research will likely focus on designing pyrimidine analogs for novel and challenging targets. This includes the development of covalent inhibitors that form a permanent bond with their target for enhanced duration of action, and bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. As synthetic methodologies and our understanding of biological systems evolve, the versatile pyrimidine core will undoubtedly remain a central element in the pharmacopeia of the future.
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2018). PMC. [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). MDPI. [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2018). MDPI. [Link]
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Synthesis and Biological Evaluation of New Pyrimidine Derivatives. (2025). ResearchGate. [Link]
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2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. (2014). PubMed. [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). PMC. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
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Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2024). RSC Publishing. [Link]
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BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)... (2025). ResearchGate. [Link]
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More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ACS Publications. [Link]
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A Senior Application Scientist's Guide to SNAr Reaction Regioselectivity in Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its presence in numerous biologically active compounds.[1] Functionalization of the pyrimidine ring, particularly through Nucleophilic Aromatic Substitution (SNAr), is a critical synthetic strategy. However, the regioselectivity of these reactions, especially in polysubstituted pyrimidines, can be exquisitely sensitive to the electronic and steric nature of the substituents. This guide provides an in-depth comparison of SNAr reaction regioselectivity in substituted pyrimidines, offering field-proven insights and experimental data to navigate this complex landscape.
The Underlying Principles of Regioselectivity in Pyrimidines
The inherent π-deficient nature of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack.[2][3] In halogenated pyrimidines, the positions most activated towards SNAr are C-2, C-4, and C-6, which are ortho or para to the ring nitrogens.[2][3] The relative reactivity of these positions is dictated by the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[3][4]
Generally, for 2,4-dichloropyrimidines, nucleophilic substitution is selective for the C-4 position.[1][5][6] This preference can be rationalized by considering the stability of the anionic intermediate, where the negative charge can be delocalized onto both ring nitrogens.[6]
The Decisive Role of Substituents: A Comparative Analysis
The "normal" C-4 selectivity in 2,4-dichloropyrimidines can be significantly altered or even reversed by the presence of other substituents on the ring.[1][5] This highlights the critical need for a nuanced understanding of substituent effects.
As the foundational example, the reaction of 2,4-dichloropyrimidine with various nucleophiles typically yields the 4-substituted product as the major isomer. However, the selectivity is often moderate, with C-4/C-2 isomer ratios ranging from 1:1 to 4:1 with neutral nitrogen nucleophiles.[7]
| Nucleophile | Conditions | C-4:C-2 Ratio | Reference |
| Dibutylamine | K₂CO₃, DMAc | 70:30 | [7] |
| Secondary Amines | Pd-catalysis | >30:1 | [7] |
This table illustrates the baseline regioselectivity and the potential for catalyst-controlled inversion of selectivity.
A fascinating reversal of regioselectivity is observed when an electron-donating group (EDG), such as -OMe or -NHMe, is present at the C-6 position of a 2,4-dichloropyrimidine.[1][5] In these cases, the SNAr reaction proceeds preferentially at the C-2 position.[1][5]
Quantum mechanical (QM) analyses reveal that the presence of a C-6 EDG alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).[1] While in unsubstituted 2,4-dichloropyrimidine the LUMO is primarily located at C-4, the introduction of a C-6 EDG results in LUMO lobes of similar size at both C-2 and C-4.[1] Further calculations of the transition state energies show that the energy barrier for attack at C-2 is lower than at C-4, explaining the observed C-2 selectivity.[1]
Experimental Evidence: The structure of the C-2 substituted product has been unequivocally confirmed by 1H NMR spectroscopy after hydrogenation to remove the remaining chlorine atom, which showed two distinct doublets in the aromatic region.[1][5]
dot graph "SNAr_EDG_Effect" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowsize=0.8];
} caption: Effect of C-6 EDG on SNAr Regioselectivity.
Conversely, the presence of an electron-withdrawing group (EWG) at the C-5 position, such as a nitro group, strongly directs nucleophilic attack to the C-4 position.[8] This effect is so pronounced that it leads to excellent C-4 selectivity.[8]
However, a remarkable switch in regioselectivity can be achieved by changing the nature of the nucleophile. While secondary amines attack at C-4, tertiary amine nucleophiles exhibit excellent C-2 selectivity.[8] This is followed by an in situ N-dealkylation to yield the formal product of a secondary amine reaction at the C-2 position.[8]
| Substrate | Nucleophile | Major Product | Reference |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | C-4 Substitution | [8] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | C-2 Substitution | [8] |
This table demonstrates the powerful influence of the nucleophile in dictating regioselectivity.
The case of 2-MeSO₂-4-chloropyrimidine presents a fascinating dichotomy in regioselectivity that depends on the nucleophile. Amines and Stille coupling reactions selectively occur at C-4, whereas alkoxides and formamide anions preferentially substitute at C-2.[9]
LUMO analysis alone is insufficient to explain this observation, as it predicts a mixture of products.[9] The key to understanding this selectivity lies in the formation of a hydrogen-bonded complex between the pyrimidine and the nucleophile. For alkoxides, a hydrogen bond forms between the acidic hydrogen of the MeSO₂ group and the oxygen of the alkoxide, pre-orienting the nucleophile for attack at the C-2 position.[9]
dot graph "SNAr_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowsize=0.8];
} caption: General Experimental Workflow for SNAr Reactions.
Experimental Protocols
General Procedure for SNAr Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: [10][11]
-
To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in ethanol, add triethylamine (TEA).
-
Add the desired amine (aliphatic, cyclic, aromatic, etc.) to the reaction mixture.
-
Reflux the mixture for 3 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by recrystallization from ethanol.[10]
Note: The alkalinity of the reaction medium can influence the outcome. The use of stronger bases like NaOH can lead to the formation of alkoxide ions from the alcohol solvent, resulting in competition between amination and solvolysis products.[10]
Procedure for C-4 Selective Amination of 6-Aryl-2,4-dichloropyrimidine: [7]
-
Dissolve the crystallized 6-(4-fluorophenyl)-2,4-dichloropyrimidine in tetrahydrofuran (THF).
-
Cool the solution to the desired reaction temperature.
-
Add lithium hexamethyldisilazide (LiHMDS) as the base.
-
Add dibutylamine as the nucleophile.
-
The reaction is typically complete in less than 30 minutes.
-
Work-up the reaction and purify the product by chromatography to obtain the C-4 substituted isomer in high yield and selectivity (99:1 ratio of C-4/C-2).[7]
Conclusion
The regioselectivity of SNAr reactions on substituted pyrimidines is a multifaceted phenomenon governed by a delicate interplay of electronic and steric factors of the substituents, the nature of the nucleophile, and the reaction conditions. While general trends exist, such as the preference for C-4 substitution in 2,4-dichloropyrimidines, these can be readily overturned. A thorough understanding of these directing effects, supported by mechanistic insights from computational studies, is paramount for the rational design of synthetic routes towards novel pyrimidine-based compounds in drug discovery and development. The ability to selectively functionalize specific positions on the pyrimidine ring opens up vast chemical space for exploration.
References
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available from: [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]
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(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available from: [Link]
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SNAr reactions of pi-deficient aromatic rings - YouTube. Available from: [Link]
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Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available from: [Link]
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SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. Available from: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available from: [Link]
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed. Available from: [Link]
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SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - NIH. Available from: [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available from: [Link]
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Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. Available from: [Link]
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Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. Available from: [Link]
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A Comprehensive Guide to the Safe Disposal of 2-(1-Chloroethyl)pyrimidine
For laboratory professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1-Chloroethyl)pyrimidine, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, it is imperative to treat it as a hazardous substance and adhere to the stringent disposal protocols outlined below, which are based on best practices for similar chlorinated pyrimidines.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Given its structure as a chlorinated pyrimidine, 2-(1-Chloroethyl)pyrimidine should be presumed to be a hazardous substance.
Core Principles for Safe Handling:
-
Assume Hazard: In the absence of specific toxicological data, treat 2-(1-Chloroethyl)pyrimidine with the highest level of caution.
-
Consult Similar Compound SDS: Review the SDS for structurally related compounds such as 2-(Chloromethyl)pyrimidine and 2-Chloropyrimidine to inform handling and safety procedures.[1][2]
-
Engineering Controls: All manipulations of 2-(1-Chloroethyl)pyrimidine and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that safety showers and eyewash stations are readily accessible.[2][5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling 2-(1-Chloroethyl)pyrimidine waste.
| Body Part | Protection | Rationale |
| Eyes/Face | Safety goggles or a full-face shield | Protects against splashes and aerosols.[2][5][6] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[1][5] |
| Body | Flame-resistant lab coat | Protects against spills and contamination of personal clothing.[5] |
| Feet | Closed-toe shoes | Prevents injury from spills and dropped objects.[5][7] |
II. Step-by-Step Disposal Protocol
The proper disposal of 2-(1-Chloroethyl)pyrimidine is a multi-step process that requires careful planning and execution. The following workflow diagram and detailed steps provide a clear and actionable plan for laboratory personnel.
Figure 1. A streamlined workflow for the safe disposal of 2-(1-Chloroethyl)pyrimidine.
Experimental Protocol: Waste Management of 2-(1-Chloroethyl)pyrimidine
-
Personal Protective Equipment (PPE) and Engineering Controls:
-
Waste Segregation:
-
2-(1-Chloroethyl)pyrimidine waste must be segregated as halogenated organic waste .[8]
-
Crucially, do not mix this waste with non-halogenated organic waste streams. This is to ensure proper disposal via incineration and to prevent the formation of harmful byproducts.
-
Avoid mixing with incompatible materials such as strong oxidizing agents and strong acids.[2]
-
-
Waste Containerization:
-
Use a designated, chemically resistant waste container for halogenated organic waste. The container should be in good condition and have a secure, leak-proof lid.
-
Clearly label the waste container with "Halogenated Organic Waste" and list the chemical contents, including "2-(1-Chloroethyl)pyrimidine."
-
-
Interim Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1]
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal:
-
The primary and recommended method for the disposal of chlorinated organic compounds is incineration by a licensed chemical destruction facility .[1][9]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[10]
-
III. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is critical to mitigating harm.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Control Vapors: If the spill is significant, ensure the fume hood is operational to control the spread of vapors.
-
Cleanup: For small spills, use an absorbent material like vermiculite or sand to contain the substance.[3] Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[3]
-
Do not allow the chemical to enter drains or sewer systems. [1]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][5][11] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[12]
By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.
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Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (n.d.). Retrieved from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
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GUIDELINES FOR SAFE LABORATORY PRACTICES. (2020-07-01). Retrieved from [Link]
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Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines | US EPA. (n.d.). Retrieved from [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]
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Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2) What Do They Mean to You? (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
